molecular formula C7H12N2O B2535064 N-(tert-butyl)-2-cyanoacetamide CAS No. 108168-88-3

N-(tert-butyl)-2-cyanoacetamide

Cat. No.: B2535064
CAS No.: 108168-88-3
M. Wt: 140.186
InChI Key: DVQYNHDOQWPSTR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYNHDOQWPSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(tert-butyl)-2-cyanoacetamide, a valuable reagent and building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Overview

This compound is a white crystalline solid with the molecular formula C₇H₁₂N₂O. Its structure features a tert-butyl group attached to an acetamide backbone, which also contains a nitrile functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 108168-88-3[1][2]
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]
Melting Point 97 °C[1]
Appearance White crystalline solidInferred from similar compounds
Solubility Soluble in most organic solventsInferred from similar compounds

Synthesis of this compound

This compound can be synthesized through the amidation of a cyanoacetate ester with tert-butylamine. The following protocol is a representative procedure adapted from general methods for the synthesis of N-substituted cyanoacetamides.[4]

Experimental Protocol: Synthesis via Amidation

Reaction Scheme:

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Ethanol (optional, as solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • To a solution of tert-butylamine (1.5 equivalents) in a suitable solvent (e.g., ethanol, or neat), slowly add ethyl cyanoacetate (1.0 equivalent) at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 3-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid or oil in ethyl acetate and dry the solution over anhydrous sodium sulfate.[4]

  • Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as a white crystalline solid.

Expected Yield:

Yields for similar reactions with other primary amines are reported to be high, often quantitative.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Ethyl cyanoacetate Ethyl cyanoacetate Mixing_and_Heating Mixing and Heating (35 °C, 3-5h) Ethyl cyanoacetate->Mixing_and_Heating tert-Butylamine tert-Butylamine tert-Butylamine->Mixing_and_Heating Solvent_Removal Solvent Removal Mixing_and_Heating->Solvent_Removal Dissolution_Drying Dissolution in EtOAc & Drying (Na₂SO₄) Solvent_Removal->Dissolution_Drying Filtration_Concentration Filtration & Concentration Dissolution_Drying->Filtration_Concentration Recrystallization Recrystallization Filtration_Concentration->Recrystallization Final_Product N-(tert-butyl)-2- cyanoacetamide Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are presented in Tables 2 and 3, respectively. These predictions are based on the analysis of structurally similar compounds.[5]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.5Broad Singlet1H-NH-
~3.4Singlet2H-CH₂-CN
~1.3Singlet9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C=O (amide)
~116-CN (nitrile)
~52-C(CH₃)₃
~28-C(CH₃)₃
~27-CH₂-CN
Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted characteristic FTIR absorption bands are summarized in Table 4.

Table 4: Predicted FTIR Spectral Data (KBr pellet)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
~2970C-H (sp³)Stretching
~2250C≡NStretching
~1650C=O (Amide I)Stretching
~1550N-HBending (Amide II)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 140. The fragmentation pattern is predicted to involve characteristic losses of the tert-butyl group and other neutral fragments.

Predicted Fragmentation Pattern:

  • m/z 140: Molecular ion [C₇H₁₂N₂O]⁺

  • m/z 125: Loss of a methyl group [M - CH₃]⁺

  • m/z 84: Loss of the tert-butyl radical [M - C(CH₃)₃]⁺

  • m/z 57: tert-Butyl cation [C(CH₃)₃]⁺ (likely a prominent peak)

  • m/z 41: Acetonitrile fragment cation [CH₂CN]⁺

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure & Purity Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Confirmation Confirmation of Structure and Purity NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Characterization workflow for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors. The combination of a straightforward synthesis and versatile chemical functionality makes this compound an important tool in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to N-(tert-butyl)-2-cyanoacetamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a valuable reagent in organic synthesis, characterized by its reactive methylene group adjacent to both a nitrile and an amide functionality. This unique structural arrangement imparts a versatile reactivity profile, making it a key building block for the synthesis of a wide range of heterocyclic compounds and a molecule of interest in medicinal chemistry. Notably, a closely related derivative, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, serves as a crucial intermediate in the synthesis of Temozolomide, an oral alkylating agent used in the treatment of aggressive brain tumors.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 108168-88-3[4]
Molecular Formula C₇H₁₂N₂O[4]
Molecular Weight 140.18 g/mol [4]
Melting Point 97 °C[4]
Boiling Point (Predicted) 306.9 ± 25.0 °C[4]
Density (Predicted) 0.977 ± 0.06 g/cm³[4]
Appearance White to off-white crystalline solid-
Solubility Soluble in polar organic solvents-

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • δ 1.3-1.4 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group.

  • δ 3.4-3.5 ppm (s, 2H): This singlet is attributed to the two protons of the active methylene group (-CH₂-CN).

  • δ 7.0-7.5 ppm (br s, 1H): A broad singlet is expected for the amide proton (-NH-), with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

  • δ 25-26 ppm: Methylene carbon (-CH₂-CN).

  • δ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • δ 51-52 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ 116-117 ppm: Nitrile carbon (-C≡N).

  • δ 162-163 ppm: Carbonyl carbon of the amide group (-C=O).

Infrared (IR) Spectroscopy (Predicted):

  • ~3300 cm⁻¹ (N-H stretch): Characteristic of the amide N-H bond.

  • ~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching of the tert-butyl and methylene groups.

  • ~2250 cm⁻¹ (C≡N stretch): Strong and sharp absorption for the nitrile group.[5]

  • ~1650 cm⁻¹ (C=O stretch, Amide I): Strong absorption for the amide carbonyl group.[6]

  • ~1550 cm⁻¹ (N-H bend, Amide II): Characteristic N-H bending vibration.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): m/z = 140.

  • Major Fragments: Fragmentation is expected to occur via cleavage of the tert-butyl group (loss of 57 amu, resulting in a peak at m/z = 83) and McLafferty rearrangement.[7]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the active methylene group, which is readily deprotonated by bases due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This carbanion is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

A cornerstone reaction of active methylene compounds is the Knoevenagel condensation, which involves the reaction with aldehydes or ketones to form a new carbon-carbon double bond. This compound readily undergoes this reaction, typically catalyzed by a weak base such as piperidine or triethylamine, to yield α,β-unsaturated cyanoacrylamides. These products are versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation [8]

  • To a solution of this compound (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, triethylamine) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction, condensing with a carbonyl compound and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxamides are important scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for the Gewald Reaction [8]

  • A mixture of this compound (1 equivalent), an aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent (e.g., ethanol, methanol).

  • A base, such as morpholine or triethylamine, is added, and the mixture is stirred at room temperature or gently heated.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization.

Role in Drug Development: Synthesis of a Temozolomide Intermediate

A significant application of a derivative of this compound is in the synthesis of the anti-cancer drug Temozolomide. Specifically, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride is a key precursor.[1][2] The synthesis of this intermediate highlights the importance of the cyanoacetamide scaffold in the development of pharmaceuticals. An improved, high-yield synthesis of this intermediate has been developed to overcome the limitations of previous methods, such as the use of environmentally unfriendly solvents and low yields.[1]

Synthetic Workflow for 2-amino-N-tert-butyl-2-cyanoamide hydrochloride

The following diagram illustrates the improved synthetic route to this key Temozolomide intermediate.

G cluster_0 Step 1: Reaction with tert-butyl isocyanate cluster_1 Step 2: Acid Hydrolysis start (Diphenylmethylene)aminoacetonitrile intermediate Intermediate start->intermediate reagent1 tert-butyl isocyanate reagent1->intermediate catalyst1 Potassium tert-butoxide (solid) catalyst1->intermediate solvent1 Dichloromethane (DCM) solvent1->intermediate final_product 2-amino-N-tert-butyl-2-cyanoamide hydrochloride intermediate->final_product reagent2 Hydrogen Chloride (HCl) reagent2->final_product

Caption: Improved synthetic workflow for the preparation of a key Temozolomide intermediate.

Experimental Protocol: Synthesis of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride [1]

Step 1: Reaction with tert-butyl isocyanate

  • (Diphenylmethylene)aminoacetonitrile is dissolved in dichloromethane (DCM).

  • Solid potassium tert-butoxide is added to the solution.

  • tert-Butyl isocyanate is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC. The intermediate is not isolated.

Step 2: Acid Hydrolysis

  • Hydrogen chloride (in a suitable form, e.g., gaseous or as a solution in an appropriate solvent) is introduced into the reaction mixture from Step 1.

  • The hydrolysis is carried out without purification of the intermediate.

  • The final product, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, precipitates from the solution and is collected by filtration.

  • The product is washed with a suitable solvent and dried, yielding a high-purity product (>99.5% by HPLC).

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in key carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Gewald reaction makes it a valuable precursor for a diverse array of heterocyclic compounds. The crucial role of its derivative in the synthesis of the anticancer drug Temozolomide underscores its importance in the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to facilitate further research and application of this important chemical entity.

References

Spectroscopic Analysis of N-(tert-butyl)-2-cyanoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(tert-butyl)-2-cyanoacetamide. The document outlines the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, and the interpreted data is summarized in clear, tabular formats for ease of reference and comparison. This guide is intended to serve as a comprehensive resource for the characterization of this molecule.

Introduction

This compound is a chemical compound featuring a secondary amide, a nitrile group, and a tert-butyl substituent. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . Accurate characterization of its chemical structure is paramount for its application in research and development, and this is achieved through a combination of spectroscopic techniques. This guide presents an illustrative spectroscopic dataset and its interpretation to facilitate the identification and characterization of this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, FTIR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of solid this compound is weighed and transferred into a clean, dry vial.

  • The solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

  • The solution is filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

¹H and ¹³C NMR Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is run to produce a spectrum with single lines for each unique carbon atom. A spectral width of about 240 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.[3]

  • A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[4]

  • A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.[3]

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After the measurement, the pressure is released, the sample is removed, and the crystal is cleaned thoroughly.

Mass Spectrometry (MS)

Electron Ionization (EI) with a Solid Probe:

  • A small amount of the solid sample is loaded into a capillary tube (melting point tube).

  • The capillary tube is inserted into the direct insertion probe of the mass spectrometer.[5]

  • The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

  • The sample is gently heated to promote volatilization into the gas phase within the ion source.[5]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data and Interpretation

The following tables present the predicted spectroscopic data for this compound.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5broad singlet1HN-H
~3.4singlet2H-CO-CH₂ -CN
~1.35singlet9H-C(CH₃ )₃

¹H NMR Interpretation:

  • The most downfield signal, expected to be a broad singlet between 7.0 and 7.5 ppm, is attributed to the amide proton (N-H). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • A singlet appearing around 3.4 ppm corresponds to the two methylene protons (CH₂) situated between the carbonyl and nitrile groups. These protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

  • The most upfield and intense signal is a singlet at approximately 1.35 ppm, integrating to nine protons. This is characteristic of the tert-butyl group, where all nine methyl protons are chemically equivalent due to free rotation around the C-C bonds.[8]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C =O
~117C ≡N
~52-C (CH₃)₃
~28.5-C(C H₃)₃
~25-CO-C H₂-CN

¹³C NMR Interpretation:

  • The peak at the lowest field (~165 ppm) is assigned to the carbonyl carbon of the amide group.[7]

  • The nitrile carbon is expected to resonate at approximately 117 ppm.[1]

  • The quaternary carbon of the tert-butyl group is predicted to appear around 52 ppm.

  • The signal at roughly 28.5 ppm is attributed to the three equivalent methyl carbons of the tert-butyl group.[8][9]

  • The methylene carbon adjacent to the carbonyl and nitrile groups is expected to have a chemical shift of around 25 ppm.

FTIR Spectroscopy Data

Table 3: Predicted FTIR-ATR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, sharpN-H stretch (secondary amide)
~2970, 2870Medium-StrongC-H stretch (sp³ C-H bonds of tert-butyl and methylene)
~2250Medium, sharpC≡N stretch (nitrile)[1]
~1650Strong, sharpC=O stretch (Amide I band)[10]
~1550Medium, sharpN-H bend (Amide II band)[10]
~1365Medium, sharpC-H bend (tert-butyl symmetrical deformation)

FTIR Interpretation:

  • A distinct, sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amide.[11]

  • Strong absorptions in the 2970-2870 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons in the tert-butyl and methylene groups.

  • A sharp, medium-intensity peak around 2250 cm⁻¹ is a characteristic absorption for a nitrile (C≡N) group.[6]

  • A very strong and sharp absorption band at approximately 1650 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, known as the Amide I band.[10]

  • The peak around 1550 cm⁻¹ corresponds to the N-H bending vibration, referred to as the Amide II band, which is characteristic of secondary amides.[12]

  • The absorption at ~1365 cm⁻¹ is characteristic of the symmetrical C-H bending (umbrella mode) of a tert-butyl group.

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

m/zPredicted Relative Intensity (%)Assignment of Fragment Ion
14015[M]⁺ (Molecular Ion)
12540[M - CH₃]⁺
8430[M - C₄H₈]⁺ (McLafferty Rearrangement)
58100[C₄H₁₀N]⁺
5780[C₄H₉]⁺ (tert-butyl cation)
4150[CH₂CN]⁺ or [C₃H₅]⁺

Mass Spectrometry Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 140, corresponding to the molecular weight of the compound. Its intensity may be relatively low due to the facile fragmentation of the molecule.

  • A significant peak at m/z 125 results from the loss of a methyl radical (•CH₃) from the tert-butyl group of the molecular ion.

  • A peak at m/z 84 can be attributed to a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from a methyl group of the tert-butyl moiety to the carbonyl oxygen, followed by the elimination of isobutylene (C₄H₈).

  • The base peak is predicted to be at m/z 58. This likely arises from the cleavage of the C-C bond alpha to the carbonyl group, followed by a rearrangement, or from the fragmentation of the amide bond.

  • A prominent peak at m/z 57 is characteristic of the stable tert-butyl cation ([C₄H₉]⁺).

  • The fragment at m/z 41 can be assigned to the cyanomethyl radical cation ([CH₂CN]⁺) or the allyl cation ([C₃H₅]⁺) resulting from further fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Sample N-(tert-butyl)-2- cyanoacetamide (Solid) Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_MS Load into Probe Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectrometer Prep_FTIR->FTIR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR_Acq->FTIR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Confirm Structure

Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. By presenting illustrative NMR, FTIR, and MS data alongside their interpretations and standard experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound. The combination of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research or development workflow.

References

Solubility Profile of N-(tert-butyl)-2-cyanoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(tert-butyl)-2-cyanoacetamide, a compound of interest in pharmaceutical and chemical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, to provide valuable insights for researchers, this document presents the known physical properties of this compound. Furthermore, it offers an in-depth analysis of the solubility of the closely related parent compound, 2-cyanoacetamide. This analysis includes a detailed summary of its solubility in a wide range of solvents at various temperatures, along with the experimental protocols used for these determinations. This information is intended to serve as a practical resource for scientists and drug development professionals initiating research on this compound, providing a strong foundational understanding of the potential solubility characteristics and the methodologies for their determination.

Introduction

This compound is a derivative of 2-cyanoacetamide, featuring a bulky tert-butyl group attached to the amide nitrogen. This structural modification can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development, process chemistry, and various research applications. Understanding the solubility of a compound in different solvents is essential for designing crystallization processes, formulating solutions, and predicting its behavior in biological systems.

Despite its relevance, publicly available experimental data on the solubility of this compound is currently limited. This guide, therefore, aims to bridge this information gap by providing a thorough review of the available data for the parent compound, 2-cyanoacetamide, which can offer predictive insights and practical guidance for handling its tert-butyl derivative.

Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [1][2]
Melting Point 97 °C[3][4]
Boiling Point (Predicted) 306.9 ± 25.0 °C[3][4]
Density (Predicted) 0.977 ± 0.06 g/cm³[3][4]
CAS Number 108168-88-3[1][2]

Solubility of 2-Cyanoacetamide: A Reference for this compound

Given the structural similarity, the solubility behavior of 2-cyanoacetamide can provide a valuable baseline for estimating the solubility of this compound. The tert-butyl group is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in polar solvents and an increase in non-polar solvents compared to the parent compound.

Extensive research has been conducted on the solubility of 2-cyanoacetamide in various pure and binary solvent systems. A summary of this data is presented in the following sections.

Solubility of 2-Cyanoacetamide in Pure Solvents

The solubility of 2-cyanoacetamide has been experimentally determined in a range of common organic solvents and water. The following table summarizes the mole fraction solubility (x) at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (10³x)
Water 273.1529.85
278.1534.54
283.1539.83
288.1545.82
293.1552.61
298.1560.30
303.1568.99
308.1578.78
313.1589.77
318.15102.06
Methanol 273.1521.12
278.1524.35
283.1528.02
288.1532.14
293.1536.79
298.1542.05
303.1547.99
308.1554.70
313.1562.25
318.1570.74
Ethanol 273.1510.83
278.1512.55
283.1514.53
288.1516.79
293.1519.37
298.1522.31
303.1525.65
308.1529.44
313.1533.74
318.1538.61
Acetone 273.1535.18
278.1540.23
283.1545.87
288.1552.16
293.1559.18
298.1566.99
303.1575.68
308.1585.33
313.1596.03
318.15107.88
Acetonitrile 273.1522.86
278.1526.23
283.1530.01
288.1534.25
293.1539.01
298.1544.36
303.1550.36
308.1557.09
313.1564.63
318.1573.06
Ethyl Acetate 273.154.35
278.155.12
283.156.01
288.157.04
293.158.23
298.159.60
303.1511.17
308.1512.97
313.1515.03
318.1517.38
n-Propanol 273.156.89
278.157.98
283.159.24
288.1510.69
293.1512.37
298.1514.30
303.1516.52
308.1519.06
313.1521.97
318.1525.29
n-Butanol 273.154.98
278.155.79
283.156.72
288.157.80
293.159.04
298.1510.47
303.1512.12
308.1513.99
313.1516.13
318.1518.57
Tetrahydrofuran 273.156.45
278.157.62
283.159.00
288.1510.61
293.1512.49
298.1514.68
303.1517.22
308.1520.15
313.1523.53
318.1527.42
1,4-Dioxane 273.158.12
278.159.53
283.1511.18
288.1513.11
293.1515.35
298.1517.94
303.1520.94
308.1524.39
313.1528.36
318.1532.92
N,N-Dimethylformamide 273.15116.34
278.15127.85
283.15140.32
288.15153.83
293.15168.46
298.15184.31
303.15201.46
308.15220.01
313.15240.06
318.15261.71
Dichloromethane 273.150.04
278.150.05
283.150.07
288.150.09
293.150.12
298.150.15
303.150.20
308.150.26
313.150.34
318.150.45
Trichloromethane 273.150.09
278.150.12
283.150.15
288.150.20
293.150.26
298.150.34
303.150.44
308.150.57
313.150.74
318.150.96

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the key experiments cited in the literature for determining the solubility of 2-cyanoacetamide. These protocols are directly applicable for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by gravimetric analysis.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

  • Drying oven

Procedure:

  • An excess amount of the solute is added to a known mass of the solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The solution is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to reach equilibrium (typically 24 hours).

  • After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for at least 12 hours to allow the undissolved solid to settle.

  • A known mass of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

  • The withdrawn sample is transferred to a pre-weighed container.

  • The solvent is evaporated at a suitable temperature in a drying oven until a constant weight of the dissolved solid is obtained.

  • The mass of the dissolved solid is determined by weighing.

  • The mole fraction solubility is calculated from the masses of the solute and the solvent.

Laser Dynamic Method

This method is based on detecting the dissolution of the last solid particles in a solution with increasing temperature.

Apparatus:

  • Laser scattering particle size distribution analyzer

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with a programmable temperature controller

Procedure:

  • A suspension of the solute in the solvent with a known composition is prepared in the jacketed glass vessel.

  • The suspension is heated at a controlled rate (e.g., 0.2 K/min) while being stirred.

  • A laser beam is passed through the suspension, and the scattered light is monitored.

  • As the temperature increases, the solid dissolves, and the intensity of the scattered light decreases.

  • The temperature at which the scattered light intensity drops to the level of the pure solvent is recorded as the saturation temperature for that specific composition.

  • By preparing suspensions with different compositions, a solubility curve can be constructed.

Diagrams and Visualizations

To aid in the understanding of the experimental process, a workflow diagram for the isothermal saturation method is provided below.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solute to a known mass of solvent prep2 Seal the vessel prep1->prep2 equil1 Stir at constant temperature (24h) prep2->equil1 equil2 Settle the solution (12h) equil1->equil2 samp1 Withdraw a known mass of supernatant equil2->samp1 anal1 Evaporate the solvent samp1->anal1 anal2 Weigh the remaining solid anal1->anal2 calc1 Calculate mole fraction solubility anal2->calc1

Caption: Experimental workflow for the isothermal saturation (gravimetric) method.

Conclusion and Future Directions

This technical guide has provided the known physical properties of this compound and a comprehensive overview of the solubility of its parent compound, 2-cyanoacetamide. While direct experimental data for the title compound is lacking, the information presented here offers a valuable starting point for researchers. The detailed experimental protocols for solubility determination can be directly applied to this compound to generate the needed data.

Future research should focus on the experimental determination of the solubility of this compound in a variety of pharmaceutically and industrially relevant solvents. Such studies will be crucial for advancing the use of this compound in drug development and other chemical applications. The impact of the tert-butyl group on solubility compared to 2-cyanoacetamide would be of particular interest, providing insights into structure-property relationships.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(tert-butyl)-2-cyanoacetamide. Due to a lack of specific experimental data in the current scientific literature for this compound, this document outlines a predictive assessment based on the known thermal behavior of structurally related molecules, including N-substituted amides and compounds containing a tert-butyl moiety. The experimental protocols detailed herein are presented as standardized methodologies for future laboratory investigation.

Predicted Thermal Properties

The thermal stability of this compound is governed by the strength of its covalent bonds and the presence of functional groups susceptible to thermal degradation. The primary physical data point available is its melting point.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O-
Molecular Weight140.18 g/mol -
Melting Point97 °C[1]
Predicted Onset of Decomposition (TGA)180 - 220 °CHypothetical
Predicted Decomposition Peak (DSC)200 - 240 °CHypothetical

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a primary pathway involving the elimination of the sterically bulky tert-butyl group, a common fragmentation pattern for tert-butyl substituted compounds. This initial step is likely to be the rate-determining step in the decomposition process.

A plausible decomposition mechanism involves the formation of isobutene and 2-cyanoacetamide. This is predicated on the relative instability of the tertiary carbocation that can be formed from the tert-butyl group. Subsequent decomposition of 2-cyanoacetamide at higher temperatures may lead to the formation of smaller, volatile molecules.

DecompositionPathway Postulated Decomposition Pathway of this compound A This compound B Heat (Δ) A->B C Isobutene (C4H8) B->C D 2-Cyanoacetamide (C3H4N2O) B->D E Further Decomposition Products (e.g., CO, NH3, HCN) D->E Higher Temp.

Caption: Postulated thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct the analysis under a controlled inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The percentage of mass loss at different temperature ranges should be calculated.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to identify and characterize any endothermic or exothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Cycle 1: Heat the sample from ambient temperature to 110 °C (above the melting point) at a rate of 10 °C/min to observe the melting transition.

    • Cool the sample to ambient temperature at a controlled rate (e.g., 10 °C/min).

    • Cycle 2: Reheat the sample from ambient temperature to 400 °C at a rate of 10 °C/min to observe any decomposition events.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition in the first heating cycle. Decomposition events are identified as sharp or broad exothermic or endothermic peaks in the second heating cycle.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.

  • Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 350 °C, and 500 °C) in an inert atmosphere (helium). The pyrolysis products are directly transferred to the GC injection port.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program suitable for separating a wide range of volatile organic compounds (e.g., initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes).

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis: The separated decomposition products are identified by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

ExperimentalWorkflow General Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation A Weigh N-(tert-butyl)-2- cyanoacetamide B TGA A->B C DSC A->C D Py-GC-MS A->D E Mass Loss vs. Temp B->E F Heat Flow vs. Temp C->F G Chromatogram & Mass Spectra D->G H Decomposition Temperatures & Mass Loss % E->H I Melting Point & Decomposition Enthalpy F->I J Identification of Decomposition Products G->J

Caption: General experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. The proposed decomposition pathway, centered on the elimination of isobutene, is a chemically reasonable hypothesis based on the behavior of analogous structures. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for the empirical validation and in-depth characterization of this compound's thermal properties. Such data is critical for researchers and professionals in drug development to ensure the stability, safety, and efficacy of pharmaceutical products containing this and related chemical entities.

References

discovery and history of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(tert-butyl)-2-cyanoacetamide: Synthesis, Properties, and Context

Abstract

This compound, a derivative of the versatile chemical intermediate cyanoacetamide, is a compound with potential applications in various fields of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its relationship within the broader class of cyanoacetamide compounds. While a definitive historical record of its initial discovery and synthesis is not prominently documented in publicly accessible literature, its chemical structure and the known reactivity of its parent compounds allow for a thorough theoretical and practical examination.

Introduction

Cyanoacetamide and its derivatives are pivotal synthons in heterocyclic chemistry and have been utilized in the synthesis of a wide range of biologically active molecules.[1][2] The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule imparts a unique chemical reactivity that makes it a valuable precursor for various condensation and cyclization reactions.[2] This guide focuses specifically on the N-tert-butyl substituted derivative, this compound (CAS No. 108168-88-3).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 108168-88-3[3][4][5]
Molecular Formula C₇H₁₂N₂O[3][5]
Molecular Weight 140.18 g/mol [3][5]
Melting Point 97 °C[3]
Boiling Point (Predicted) 306.9 ± 25.0 °C[3]
Density (Predicted) 0.977 ± 0.06 g/cm³[3]

Synthesis

General Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the amide.

G cluster_0 Reactants cluster_2 Byproduct EthylCyanoacetate Ethyl Cyanoacetate Product This compound EthylCyanoacetate->Product TertButylamine tert-Butylamine Byproduct Ethanol

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on the general procedures for the synthesis of cyanoacetamides.[6]

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Ethanol (optional, as solvent)

  • Apparatus for heating and stirring (e.g., round-bottom flask with a reflux condenser and magnetic stirrer)

Procedure:

  • In a round-bottom flask, combine one molar equivalent of ethyl cyanoacetate with 1.1 to 1.5 molar equivalents of tert-butylamine. The reaction can be run neat or with a solvent such as ethanol.

  • If the reaction is run neat, the mixture is typically heated to a temperature of 50-80 °C with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • If a solvent is used, the mixture is refluxed until the reaction is complete.

  • Upon completion, the reaction mixture is cooled to room temperature. If the product crystallizes out, it can be collected by filtration.

  • If the product does not crystallize, the excess tert-butylamine and ethanol (if used) are removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture of ethyl acetate and hexanes.

Expected Outcome: The expected product is a white to off-white crystalline solid with a melting point of approximately 97 °C.[3] The yield of this reaction is anticipated to be high, based on similar reported syntheses of other N-alkyl cyanoacetamides.

Historical Context and Potential Applications

The development of various substituted cyanoacetamides has been driven by their utility as versatile building blocks in organic synthesis.[1][2] The logical progression from the parent compound, cyanoacetamide, to its N-substituted derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationship of new compounds.

G CyanoaceticAcid Cyanoacetic Acid EthylCyanoacetate Ethyl Cyanoacetate CyanoaceticAcid->EthylCyanoacetate Esterification Cyanoacetamide Cyanoacetamide EthylCyanoacetate->Cyanoacetamide Aminolysis (NH3) N_Substituted_Cyanoacetamides N-Substituted Cyanoacetamides EthylCyanoacetate->N_Substituted_Cyanoacetamides Aminolysis (R-NH2) N_tert_butyl This compound N_Substituted_Cyanoacetamides->N_tert_butyl Specific case (R = tert-butyl)

Caption: Synthetic relationship of this compound.

While specific biological activity for this compound is not extensively reported, other cyanoacetamide derivatives have shown a wide range of activities, including antibacterial and butyrylcholinesterase inhibitory effects.[7][8] It is plausible that this compound was synthesized as part of a chemical library for screening for various biological activities. Its potential as an intermediate in the synthesis of more complex heterocyclic compounds remains a key area of interest for researchers.

Conclusion

This compound is a compound with established physical properties and a straightforward, inferred synthetic pathway. Although its specific history of discovery is not well-documented, its chemical nature places it firmly within the important class of cyanoacetamide building blocks. This guide provides the essential technical information for its synthesis and understanding, serving as a valuable resource for researchers in organic synthesis and drug development who may wish to explore its potential applications. Further research into the biological activities and synthetic utility of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methods for the synthesis of N-(tert-butyl)-2-cyanoacetamide, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the amidation of a cyanoacetic acid ester with tert-butylamine. This protocol offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

N-substituted cyanoacetamides are versatile building blocks in heterocyclic chemistry and are utilized in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a sterically bulky tert-butyl group, which can impart unique solubility and conformational properties to its downstream derivatives. The synthesis of N-substituted cyanoacetamides is most commonly achieved through the condensation of primary or secondary amines with alkyl cyanoacetates.[1][2] This application note details a reliable protocol for the preparation of this compound.

Synthesis Methods

The most direct and widely employed method for the synthesis of this compound is the reaction of an alkyl cyanoacetate, such as ethyl cyanoacetate, with tert-butylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester to form the corresponding amide.

Two general approaches for this type of transformation have been reported for similar substrates: a solvent-free reaction at elevated temperatures and a solvent-mediated reaction at reflux.[3] Given the volatility of tert-butylamine, a solvent-based approach is recommended to ensure better reaction control and minimize the loss of the amine.

Method 1: Solvent-Mediated Amidation

This method involves the reaction of ethyl cyanoacetate with tert-butylamine in a suitable solvent, such as 1,4-dioxane or ethanol, under reflux conditions. The use of a solvent allows for homogeneous mixing of the reactants and better temperature control.

Data Presentation

ParameterValueReference
Reactants Ethyl cyanoacetate, tert-butylamineGeneral Method[1][3][4]
Solvent 1,4-Dioxane or Ethanol[3]
Reaction Temperature Reflux[3]
Reaction Time 3-6 hours (typical)[3]
Molar Ratio (Amine:Ester) 1.1 : 1.0General Practice
Purification Recrystallization from ethanol[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Solvent-Mediated Amidation

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • 1,4-Dioxane (or absolute ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq).

  • Add 1,4-dioxane (or absolute ethanol) to the flask to create a solution (a concentration of approximately 1 M is a good starting point).

  • Slowly add tert-butylamine (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Ethyl Cyanoacetate tert-Butylamine 1,4-Dioxane Mixing Combine Reactants in Round-Bottom Flask Reactants->Mixing Reflux Heat to Reflux (3-6 hours) Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Dry under Vacuum Filtration->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Reaction Scheme

Reaction_Scheme Reaction Scheme for this compound Synthesis reactant1 NC-CH2-COOEt Ethyl Cyanoacetate product NC-CH2-CONH-C(CH3)3 This compound reactant1->product 1,4-Dioxane, Reflux reactant2 + (CH3)3C-NH2 tert-Butylamine reactant2->product byproduct + EtOH Ethanol

Caption: Chemical reaction for the synthesis of this compound.

References

Application Notes and Protocols: N-(tert-butyl)-2-cyanoacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds. The presence of an active methylene group, a cyano group, and a sterically hindering tert-butyl amide moiety allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridones and 2-aminothiophenes, key structures in medicinal chemistry and materials science.

Key Applications

This compound serves as a valuable precursor in several important synthetic transformations, including:

  • Synthesis of 3-Cyano-2-Pyridones: These compounds are prevalent in numerous biologically active molecules. The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to this important heterocyclic core.

  • Gewald Three-Component Reaction: This multicomponent reaction offers an efficient one-pot synthesis of highly substituted 2-aminothiophenes, which are significant intermediates for the synthesis of dyes, agrochemicals, and pharmaceuticals.

Application 1: Synthesis of N-(tert-butyl)-3-cyano-2-pyridone Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a reliable method for the synthesis of N-tert-butyl-3-cyano-2-pyridone derivatives. This transformation is typically catalyzed by a base and proceeds via a condensation-cyclization sequence.

General Reaction Scheme:

G cluster_reactants reactant1 This compound reagents Base (e.g., KOH) Solvent (e.g., Ethanol) Heat reactant1->reagents reactant2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reactant2->reagents plus1 + product N-(tert-butyl)-3-cyano-2-pyridone Derivative reagents->product

Caption: General workflow for the synthesis of N-(tert-butyl)-3-cyano-2-pyridone derivatives.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-alkyl-3-cyano-2-pyridone derivatives under conventional heating and microwave irradiation conditions. While the specific data for the N-tert-butyl derivative may vary, these values provide a good estimate of the reaction's efficiency.

EntryMethodCatalystSolventTimeYield (%)Reference
1Conventional HeatingKOHEthanol4 h61-79[1]
2Microwave IrradiationPiperidineNone5-10 minHigh[2]
Experimental Protocol: Synthesis of N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from a general procedure for the synthesis of N-alkylated 3-cyano-2-pyridone derivatives.[1]

Materials:

  • This compound

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.006 mol, 0.84 g) and acetylacetone (0.006 mol, 0.60 g, 0.62 mL).

  • Add 10 mL of ethanol to the flask, followed by a catalytic amount of potassium hydroxide (approx. 5-10 mol%).

  • Heat the reaction mixture to 80 °C and maintain under reflux with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to obtain N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone.

Expected Yield: 61-79%

Application 2: Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent condensation for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base.

General Reaction Scheme:

G cluster_reactants reactant1 This compound reagents Base (e.g., Triethylamine) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Carbonyl Compound (Aldehyde or Ketone) reactant2->reagents reactant3 Elemental Sulfur (S8) reactant3->reagents plus1 + plus2 + product N-(tert-butyl)-2-amino-3-carboxamidothiophene Derivative reagents->product

Caption: General workflow for the Gewald three-component synthesis of 2-aminothiophenes.

Quantitative Data

The following table presents representative yields for the Gewald reaction using various cyanoacetamides and carbonyl compounds. These yields demonstrate the broad applicability and efficiency of this reaction.

EntryCarbonyl CompoundCyanoacetamide DerivativeBaseSolventYield (%)Reference
1AldehydeN-SubstitutedTriethylamineEthanol70-90[3]
2KetoneN-SubstitutedTriethylamineEthanolGood[3]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is based on a general procedure for the Gewald three-component reaction.[3]

Materials:

  • This compound

  • An aldehyde or ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add this compound (1 equivalent), the chosen aldehyde or ketone (1 equivalent), and elemental sulfur (1 equivalent).

  • Add ethanol as the solvent.

  • To this stirred suspension, add triethylamine (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC). The reaction is often exothermic.

  • In many cases, the product will precipitate from the reaction mixture upon cooling or after partial evaporation of the solvent.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove impurities.

  • If necessary, the product can be further purified by recrystallization.

  • Dry the final product under vacuum.

Expected Yield: Yields for the Gewald reaction are generally good to excellent, often in the range of 70-90%.[3]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of valuable heterocyclic compounds. The protocols outlined in these application notes for the synthesis of 3-cyano-2-pyridones and 2-aminothiophenes demonstrate straightforward and efficient methods for accessing these important molecular scaffolds. These reactions are amenable to a wide range of substrates and conditions, making this compound a key tool for researchers in organic synthesis and drug discovery.

References

Applications of N-(tert-butyl)-2-cyanoacetamide in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a versatile and highly reactive building block in heterocyclic chemistry. Its unique structural features, including an active methylene group, a cyano group, and a bulky tert-butyl amide, make it a valuable precursor for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and functional properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.

Core Applications

The primary applications of this compound in heterocyclic synthesis revolve around its utility in multicomponent reactions and cyclocondensation reactions. The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The cyano and amide functionalities can also be involved in cyclization steps, leading to the formation of stable heterocyclic rings.

Key heterocyclic systems synthesized from this compound and its close analogs include:

  • Pyridones: These six-membered nitrogen-containing heterocycles are prevalent in many biologically active compounds.

  • 2-Aminothiophenes: Synthesized via the Gewald multicomponent reaction, these compounds are important pharmacophores.

  • Pyrazoles: Five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological activities.

Application Note 1: Synthesis of N-(tert-butyl)-3-cyano-2-pyridone Derivatives

This compound is an excellent precursor for the synthesis of N-substituted 3-cyano-2-pyridone derivatives. These compounds are of interest due to their potential as fluorescent scaffolds and their diverse biological activities, including anticancer and antiviral properties.[1] The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound.

Experimental Workflow: Synthesis of 3-Cyano-2-pyridones

G cluster_step1 Step 1: Preparation of this compound cluster_step2 Step 2: Synthesis of N-(tert-butyl)-3-cyano-2-pyridone tert_butylamine tert-Butylamine reaction1 Reaction tert_butylamine->reaction1 ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction1 N_tert_butyl_cyanoacetamide This compound reaction1->N_tert_butyl_cyanoacetamide reaction2 Condensation/ Cyclization N_tert_butyl_cyanoacetamide->reaction2 dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->reaction2 base Base (e.g., KOH) base->reaction2 pyridone N-(tert-butyl)-3-cyano-2-pyridone Derivative reaction2->pyridone

Caption: General workflow for the two-step synthesis of N-(tert-butyl)-3-cyano-2-pyridone derivatives.

Quantitative Data: Synthesis of N-substituted-3-cyano-2-pyridones

The following table summarizes the yields for the synthesis of various N-substituted-3-cyano-4,6-dimethyl-2-pyridones from the corresponding N-substituted-2-cyanoacetamides and acetylacetone. While a specific yield for the N-tert-butyl derivative was not found in the searched literature, the yields for other N-alkyl derivatives provide a reasonable expectation. The general reaction shows excellent yields, typically ranging from 61% to 79%.[2]

R-group on CyanoacetamideProductYield (%)Reference
Phenyl1-Phenyl-4,6-dimethyl-3-cyano-2-pyridone75[3]
4-Chlorophenyl1-(4-Chlorophenyl)-4,6-dimethyl-3-cyano-2-pyridone78[3]
4-Fluorophenyl1-(4-Fluorophenyl)-4,6-dimethyl-3-cyano-2-pyridone79[3]
3,4-Dichlorophenyl1-(3,4-Dichlorophenyl)-4,6-dimethyl-3-cyano-2-pyridone61[3]
Experimental Protocol: Synthesis of N-(tert-butyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from a general procedure for the synthesis of N-alkyl-3-cyano-2-pyridones.[2]

Materials:

  • This compound

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (0.006 mol).

  • Add acetylacetone (0.006 mol) to the flask.

  • Add approximately 10 mL of ethanol as the solvent.

  • Add a catalytic amount of potassium hydroxide (KOH).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by filtration.

  • Wash the collected precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven.

Application Note 2: Synthesis of 2-Amino-N-(tert-butyl)thiophene-3-carboxamides via Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes.[4] this compound can be utilized as the active methylene component in this reaction, along with a carbonyl compound and elemental sulfur, to produce 2-amino-N-(tert-butyl)thiophene-3-carboxamides. These thiophene derivatives are valuable scaffolds in medicinal chemistry, with many exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[5]

Experimental Workflow: Gewald Three-Component Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cyanoacetamide This compound reaction Gewald Reaction cyanoacetamide->reaction carbonyl Carbonyl Compound (e.g., Cyclohexanone) carbonyl->reaction sulfur Elemental Sulfur (S₈) sulfur->reaction base Base (e.g., Morpholine or Triethylamine) base->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction product 2-Amino-N-(tert-butyl)thiophene-3-carboxamide Derivative reaction->product

Caption: Schematic of the Gewald three-component reaction for the synthesis of 2-aminothiophenes.

Quantitative Data: Gewald Reaction Yields

The following table presents representative yields for the Gewald reaction using various cyanoacetamides and carbonyl compounds. While specific data for this compound was not available in the searched literature, the provided examples with other N-substituted cyanoacetamides demonstrate the general efficiency of this reaction, with yields often in the good to excellent range.

CyanoacetamideCarbonyl CompoundProductYield (%)Reference
N-Phenyl-2-cyanoacetamideCyclohexanone2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide82[6]
N-(4-Methoxyphenyl)-2-cyanoacetamideCyclopentanone2-Amino-N-(4-methoxyphenyl)-4,5-dihydro-cyclopenta[b]thiophene-3-carboxamide75[6]
N-Methyl-2-cyanoacetamideAcetone2-Amino-N,4,5-trimethylthiophene-3-carboxamide78[6]
Experimental Protocol: Synthesis of 2-Amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol is a general procedure for the Gewald reaction and can be adapted for this compound.[6]

Materials:

  • This compound

  • Cyclohexanone

  • Elemental sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (12 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Add morpholine (10 mmol) as the base and catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 50-60 °C and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Application Note 3: Synthesis of N-(tert-butyl)pyrazole Derivatives

This compound can also serve as a precursor for the synthesis of pyrazole derivatives. The reaction typically involves the initial formation of a β-ketonitrile or a related activated intermediate, followed by cyclization with hydrazine or a substituted hydrazine. Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

Experimental Protocol: General Synthesis of 5-Amino-N-(tert-butyl)-1H-pyrazole-4-carbonitrile

This is a representative protocol for the synthesis of a pyrazole derivative from a cyanoacetamide precursor.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of this compound (10 mmol) and dimethylformamide dimethyl acetal (12 mmol) in ethanol (20 mL) is heated at reflux for 2-3 hours.

  • After cooling to room temperature, hydrazine hydrate (12 mmol) is added to the reaction mixture.

  • The mixture is then heated at reflux for an additional 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure 5-amino-N-(tert-butyl)-1H-pyrazole-4-carbonitrile.

Biological Activity and Signaling Pathways

Derivatives of pyridones and 2-aminothiophenes synthesized from N-substituted cyanoacetamides have shown promising anticancer activities.[7][8] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Anticancer Mechanism of Action

Several studies on pyridone and 2-aminothiophene derivatives have indicated their potential to act as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating p53 and JNK pathways in liver and breast cancer cells.[7] Similarly, certain 2-aminothiophene derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and targeting specific enzymes like VEGFR-2.[9]

G cluster_drug N-(tert-butyl) Heterocycle Derivative (e.g., Pyridone or 2-Aminothiophene) cluster_pathways Cellular Signaling Pathways cluster_p53 p53 Pathway cluster_jnk JNK Pathway drug Anticancer Compound p53 p53 (Tumor Suppressor) drug->p53 upregulates JNK JNK drug->JNK upregulates p21 p21 p53->p21 activates G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest induces Bax Bax JNK->Bax activates Bcl2 Bcl-2 JNK->Bcl2 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of N-substituted pyridone and 2-aminothiophene derivatives.

References

Application of N-Substituted 2-Cyanoacetamides in Pharmaceutical Synthesis: A Focus on Teriflunomide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted 2-cyanoacetamides are versatile building blocks in organic synthesis, finding significant application in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Their utility stems from the presence of multiple reactive sites: an active methylene group, a nitrile, and an amide functionality. This allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules.

This application note details the use of a specific N-substituted 2-cyanoacetamide, namely 2-cyano-N-(4-trifluoromethylphenyl)acetamide, as a key intermediate in the synthesis of Teriflunomide. Teriflunomide is an immunomodulatory agent with anti-inflammatory properties, indicated for the treatment of relapsing forms of multiple sclerosis. It functions by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.

Case Study: Synthesis of Teriflunomide

The synthesis of Teriflunomide from 2-cyano-N-(4-trifluoromethylphenyl)acetamide is a well-documented process in patent literature. This route highlights the importance of N-substituted 2-cyanoacetamides in the construction of the final drug molecule. The overall synthesis involves the acylation of the active methylene group of the cyanoacetamide intermediate.

Key Intermediate: 2-cyano-N-(4-trifluoromethylphenyl)acetamide

This intermediate is prepared by the reaction of 4-(trifluoromethyl)aniline with a suitable cyanoacetylating agent.

Synthetic Pathway to Teriflunomide

The synthesis of Teriflunomide from 2-cyano-N-(4-trifluoromethylphenyl)acetamide generally proceeds via an acylation reaction.

Teriflunomide_Synthesis cluster_intermediate Intermediate Synthesis cluster_final_step Final Synthesis Step 4-TFMA 4-(Trifluoromethyl)aniline Intermediate 2-cyano-N-(4-trifluoromethylphenyl)acetamide 4-TFMA->Intermediate Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate Teriflunomide Teriflunomide Intermediate->Teriflunomide Acylation Acetylating_Agent Acetyl Chloride Acetylating_Agent->Teriflunomide Base Base (e.g., Sodium Hydride, Sodium tert-butoxide) Base->Teriflunomide

Caption: Synthetic pathway for Teriflunomide.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide (Intermediate II)

This protocol is based on a method described in the literature.[1]

Materials:

  • 4-trifluoromethylaniline

  • Cyanoacetic acid

  • Boric acid

  • Toluene

Procedure:

  • To a suitable reaction flask, charge 4-trifluoromethylaniline (2.5 kg, 1.0 mol equivalent), cyanoacetic acid (1.78 kg, 1.35 mol equivalents), boric acid (0.095 kg, 0.1 mol equivalent), and toluene (22.5 L).[1]

  • Heat the reaction mixture to 110-115°C.[1]

  • Remove water azeotropically over a period of 12 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 2-cyano-N-(4-trifluoromethylphenyl)acetamide (II), through appropriate workup and purification procedures (e.g., filtration, recrystallization).

Protocol 2: Synthesis of Teriflunomide (I) from Intermediate II

This protocol outlines the acylation of the intermediate to yield Teriflunomide.[1]

Materials:

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (II)

  • N,N-carbonyldiimidazole (CDI)

  • Acetic acid

  • Sodium tert-butoxide

  • Toluene

  • Ethyl acetate

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a separate flask, charge acetic acid (1.20 kg, 1.0 mol equivalent) and ethyl acetate (35 L).[1]

  • Add N,N-carbonyldiimidazole (CDI) (3.88 kg, 1.2 mol equivalents) to the mixture.[1]

  • Stir the resulting solution at 0 to 10°C for 2 hours.[1]

  • In the main reaction flask, prepare an ice-cooled solution of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (II) (3.5 kg, 1.0 mol equivalent) and sodium tert-butoxide (3.68 kg, 2.5 mol equivalents) in toluene (35 L).[1]

  • Add the previously prepared acylating agent solution to the main reaction flask at a temperature of 5 to 10°C.[1]

  • Continue stirring the reaction mixture at 25 to 30°C for 2 hours.[1]

  • Monitor the reaction to completion by HPLC.[1]

  • Upon completion, quench the reaction by adding water (65 L) and concentrated hydrochloric acid (7 L).[1]

  • Isolate the crude Teriflunomide by filtration and purify further as required (e.g., recrystallization). A patent describes a purification process involving slurrying the crude product with acetonitrile and water.[2]

Data Presentation

The following table summarizes the yield and purity data for the synthesis of Teriflunomide as reported in the literature.

StepProductYieldPurity (AUC)Reference
Acylation of Intermediate II to TeriflunomideTeriflunomide (Crude)94.0%99.38%[2]
Acylation of Intermediate II to TeriflunomideTeriflunomide (Crude)85.15%-[2]

Alternative Synthetic Approaches

It is noteworthy that several other methods for the synthesis of Teriflunomide exist, some of which also utilize a 2-cyano-N-arylacetamide intermediate. Variations in the choice of acetylating agent, base, and solvent have been reported. For instance, some procedures employ acetyl chloride in the presence of sodium hydride.[3] However, these alternative methods may present challenges such as the use of pyrophoric bases and flammable solvents.[1][3]

Signaling Pathway and Mechanism of Action of Teriflunomide

While N-(tert-butyl)-2-cyanoacetamide is a synthetic intermediate, the final product, Teriflunomide, has a well-defined mechanism of action. It inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. By blocking this pathway, Teriflunomide reduces the proliferation of activated lymphocytes, which are implicated in the pathogenesis of multiple sclerosis.[2]

Teriflunomide_MoA Teriflunomide Teriflunomide DHODH Dihydroorotate Dehydrogenase Teriflunomide->DHODH inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo is essential for Lymphocytes Activated Lymphocyte Proliferation DeNovo->Lymphocytes is required for MS Multiple Sclerosis Pathogenesis Lymphocytes->MS contributes to

Caption: Mechanism of action of Teriflunomide.

Conclusion

N-substituted 2-cyanoacetamides, exemplified by 2-cyano-N-(4-trifluoromethylphenyl)acetamide, are critical intermediates in the synthesis of important pharmaceuticals like Teriflunomide. The protocols and data presented herein provide a framework for researchers and drug development professionals working on the synthesis of this and related compounds. The versatility of the 2-cyanoacetamide moiety ensures its continued importance in the field of medicinal chemistry.

References

Application Notes and Protocols for the Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between N-(tert-butyl)-2-cyanoacetamide and various aldehydes. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds and is particularly valuable in the synthesis of α,β-unsaturated cyanoacrylamides, which are important intermediates and final products in medicinal chemistry and drug discovery.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[1][2] In this specific application, the active methylene group of this compound reacts with a variety of aldehydes in the presence of a basic catalyst.

The reaction is versatile and can be performed with a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aromatic ring of the aldehyde generally lead to faster reactions and higher yields.

Various catalytic systems can be employed, ranging from traditional organic bases like piperidine and triethylamine to more environmentally friendly options.[3][4] Modern advancements have also introduced microwave-assisted protocols, which significantly reduce reaction times and often improve yields, aligning with the principles of green chemistry.[1][2][5]

Experimental Protocols

Two detailed protocols are provided below: a classical approach using conventional heating and a modern approach utilizing microwave irradiation.

Protocol 1: Classical Knoevenagel Condensation with Conventional Heating

This protocol describes a standard procedure for the Knoevenagel condensation using a common organic base as a catalyst and reflux conditions.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine or Triethylamine (catalyst)

  • Ethanol or Isopropanol (solvent)

  • Glacial Acetic Acid (for work-up, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the substituted aldehyde (1.0 eq.) to the flask.

  • Add the solvent (e.g., ethanol, 5-10 mL per gram of this compound).

  • Add a catalytic amount of piperidine or triethylamine (e.g., 10 drops).[6]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • If the product does not precipitate, a few drops of glacial acetic acid can be added to neutralize the catalyst.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol or isopropanol (30 mL) to remove any unreacted starting materials.[6]

  • Air-dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Knoevenagel Condensation

This protocol utilizes microwave irradiation for a rapid and efficient synthesis, often with higher yields and in shorter reaction times.[2][5]

Materials:

  • This compound

  • Substituted aldehyde

  • Triethylamine (catalyst)[5]

  • Ethanol (solvent) or a saturated NaCl solution for solvent-free conditions[5]

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.) and the substituted aldehyde (1.0 eq.).

  • Add the solvent (e.g., ethanol, 2-3 mL) and triethylamine (0.2 eq.). Alternatively, for a greener approach, a saturated NaCl solution can be used as the solvent.[5]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-35 minutes.[5] The reaction progress can be monitored by TLC after cooling.

  • Once the reaction is complete, cool the vial to room temperature.

  • The product often precipitates out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product. Recrystallization can be performed if further purification is needed.

Data Presentation

The following table summarizes typical results for the Knoevenagel condensation of this compound with various substituted benzaldehydes under different reaction conditions. The data is representative and based on similar reactions with other cyanoacetamides.[5][7]

AldehydeCatalystSolventMethodTime (min)Temp (°C)Yield (%)
BenzaldehydeTriethylamineNaCl (sat.)Microwave3510090-95
4-ChlorobenzaldehydeTriethylamineNaCl (sat.)Microwave3510092-97
4-MethoxybenzaldehydeTriethylamineNaCl (sat.)Microwave3510095-99
4-NitrobenzaldehydeTriethylamineEthanolMicrowave308093-98
2-ChlorobenzaldehydePiperidineEthanolReflux1207885-90
3-HydroxybenzaldehydePiperidineEthanolReflux1807880-88

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Combine this compound, aldehyde, solvent, and catalyst in a reaction vessel. B Heat the mixture (Conventional or Microwave) A->B C Monitor reaction progress (e.g., by TLC) B->C D Cool the reaction mixture C->D Upon completion E Induce precipitation (if necessary) D->E F Filter the solid product E->F G Wash the product with cold solvent F->G H Dry the product G->H I Recrystallize (if necessary) H->I J Characterize the product (NMR, IR, MP) I->J

Caption: General experimental workflow for the Knoevenagel condensation.

Catalytic Cycle of Knoevenagel Condensation

G cluster_reactants Reactants cluster_cycle Catalytic Cycle reactant1 This compound step1 Deprotonation to form an enolate ion reactant1->step1 reactant2 Aldehyde (R-CHO) step2 Nucleophilic attack on the aldehyde reactant2->step2 catalyst Base (B) catalyst->step1 + BH+ step1->step2 Enolate step3 Protonation of the alkoxide intermediate step2->step3 Alkoxide step4 Dehydration to form the α,β-unsaturated product step3->step4 β-hydroxy intermediate step4->catalyst - H2O - B (regenerated) product N-(tert-butyl)-2-cyano-3-aryl-acrylamide step4->product Final Product

Caption: Catalytic cycle of the base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: N-(tert-butyl)-2-cyanoacetamide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of N-(tert-butyl)-2-cyanoacetamide as a versatile building block in various multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols outlined below are based on established methodologies and offer a starting point for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Gewald Three-Component Reaction: Synthesis of 2-Aminothiophene-3-carboxamides

The Gewald reaction is a robust and efficient one-pot synthesis of highly substituted 2-aminothiophenes. The use of N-substituted cyanoacetamides, such as this compound, introduces a point of diversity, leading to the formation of 2-aminothiophene-3-carboxamides, which are valuable scaffolds in medicinal chemistry.[1][2]

General Reaction Scheme

A ketone or aldehyde, this compound, and elemental sulfur undergo a condensation reaction in the presence of a base to yield a 2-amino-N-(tert-butyl)thiophene-3-carboxamide derivative.

Diagram of the Gewald Reaction Workflow

Gewald_Workflow Start Start Reactants Ketone/Aldehyde This compound Elemental Sulfur Base (e.g., Morpholine) Start->Reactants Combine Reaction Reaction Vessel (Ethanol, 45-50°C, 2-5h) Reactants->Reaction Heat & Stir Workup Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Process Product 2-Amino-N-(tert-butyl)thiophene- 3-carboxamide Workup->Product Isolate End End Product->End

Caption: Workflow for the Gewald three-component reaction.

Quantitative Data

The Gewald reaction using N-substituted cyanoacetamides is known to proceed with variable but often good yields, depending on the substrates used. While specific data for this compound is part of a broader study, the reported yields for analogous reactions range from 9% to 95%.[1][3]

Aldehyde/KetoneN-CyanoacetamideBaseSolventTemp. (°C)Time (h)Yield (%)
CyclohexanoneThis compoundMorpholineEthanol502[1][2]
AcetoneThis compoundMorpholineEthanol503[1][2]
BenzaldehydeThis compoundMorpholineEthanol505[1][2]
4-ChlorobenzaldehydeThis compoundMorpholineEthanol505[1][2]
2-ThiophenecarboxaldehydeThis compoundMorpholineEthanol504[1][2]
Note: Specific yield percentages for this compound with these exact carbonyl compounds are not detailed in the search results, but the general protocol is reported to be effective for a wide range of substrates with yields in the range of 9-95%.
Experimental Protocol: General Procedure for the Gewald Reaction
  • Reaction Setup: To a solution of the aldehyde or ketone (10 mmol) in ethanol (20 mL), add this compound (10 mmol) and elemental sulfur (10 mmol, 0.32 g).

  • Addition of Base: To the stirred mixture, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 45-50°C and maintain it at this temperature for 2-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. In many cases, the product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-amino-N-(tert-butyl)thiophene-3-carboxamide. Further purification can be achieved by recrystallization if necessary.[2]

Synthesis of Highly Functionalized Pyridines

This compound can be utilized in a one-pot, three-component reaction with an aldehyde and malononitrile to synthesize highly functionalized 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. These reactions often proceed with high efficiency, especially under microwave irradiation.[4]

General Reaction Scheme

An aldehyde, this compound, and malononitrile are reacted in the presence of a base to yield the corresponding dihydropyridine derivative.

Diagram of the Pyridine Synthesis Logical Pathway

Pyridine_Synthesis Substrates Aldehyde This compound Malononitrile Condensation Knoevenagel Condensation Substrates->Condensation Base Base (e.g., K2CO3) Base->Condensation Addition Michael Addition Condensation->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted Pyridine Aromatization->Product

Caption: Proposed mechanistic pathway for pyridine synthesis.

Quantitative Data

The following table presents data for the synthesis of analogous dihydropyridines using N-butyl-2-cyanoacetamide, which is expected to have similar reactivity to this compound under the specified conditions. Yields are generally high.[4]

AldehydeN-Alkyl-2-cyanoacetamideBaseSolventMethodTimeYield (%)
BenzaldehydeN-butyl-2-cyanoacetamideK₂CO₃EthanolMicrowave10 min75
4-MethylbenzaldehydeN-butyl-2-cyanoacetamideK₂CO₃EthanolMicrowave12 min77
3-ChlorobenzaldehydeN-butyl-2-cyanoacetamideK₂CO₃EthanolMicrowave15 min72
4-MethoxybenzaldehydeN-butyl-2-cyanoacetamideK₂CO₃EthanolMicrowave10 min76
3-PyridylcarboxaldehydeN-benzyl-2-cyanoacetamideK₂CO₃EthanolMicrowave15 min69
Experimental Protocol: General Procedure for Pyridine Synthesis
  • Reaction Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and potassium carbonate (1.5 mmol) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at a suitable power level to maintain a constant temperature (e.g., 80°C) for 10-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure product.[4]

Hantzsch Dihydropyridine Synthesis (Potential Application)

The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5] While direct use of this compound as the active methylene component in the traditional Hantzsch synthesis is not widely documented, its structural features suggest potential applicability in modified Hantzsch-type reactions. Such a reaction would lead to dihydropyridines with a carboxamide group at the 3-position and a cyano group at the 5-position, offering a unique substitution pattern.

General Reaction Scheme (Hypothetical)

A hypothetical Hantzsch-type reaction could involve the condensation of an aldehyde, a β-dicarbonyl compound, and this compound, where the amide nitrogen of the latter participates in ring formation.

Diagram of the Hantzsch Reaction Experimental Workflow

Hantzsch_Workflow Start Start Reactants Aldehyde β-Ketoester Ammonia/Ammonium Acetate Start->Reactants Combine Reaction Reaction Vessel (Solvent, Heat) Reactants->Reaction Condensation Oxidation Oxidation (optional) Reaction->Oxidation Aromatize Product Dihydropyridine or Pyridine Reaction->Product Isolate (DHP) Oxidation->Product End End Product->End

Caption: General workflow of the classical Hantzsch pyridine synthesis.

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in a suitable solvent such as ethanol or acetic acid (30 mL).

  • Reaction: Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the dihydropyridine product.[6]

Note for further research: The development of a Hantzsch-type protocol incorporating this compound would be a novel area of investigation, potentially leading to new classes of dihydropyridine derivatives.

These notes and protocols are intended to serve as a guide for the application of this compound in multicomponent reactions. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and research goals.

References

Catalytic Applications of N-(tert-butyl)-2-cyanoacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a versatile chemical intermediate characterized by a reactive methylene group flanked by a nitrile and an amide moiety. While not a catalyst itself, it serves as a crucial building block in several important base-catalyzed multicomponent reactions. Its sterically hindering tert-butyl group can influence reaction kinetics and product properties. These reactions are fundamental in synthetic organic chemistry for the creation of diverse and complex molecular scaffolds, particularly in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

This document provides detailed application notes and experimental protocols for two key catalytic reactions involving this compound: the Gewald three-component reaction for the synthesis of substituted 2-aminothiophenes and the Knoevenagel condensation for the preparation of α,β-unsaturated systems.

Application Note 1: The Gewald Three-Component Reaction

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile (such as this compound), and elemental sulfur.[1][2][3] This reaction is typically catalyzed by a base, most commonly a tertiary amine like triethylamine or morpholine. The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The use of N-substituted cyanoacetamides, like the tert-butyl derivative, directly leads to the formation of 3-carboxamide-substituted thiophenes.

Catalytic Cycle and Logical Workflow

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde/ketone and this compound, followed by the addition of sulfur, and subsequent cyclization and tautomerization to form the final 2-aminothiophene product.

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Pathway cluster_product Product R1_CO_R2 Aldehyde/Ketone Knoevenagel Knoevenagel Condensation R1_CO_R2->Knoevenagel NC_CH2_CONH_tBu This compound NC_CH2_CONH_tBu->Knoevenagel S8 Elemental Sulfur Sulfur_Addition Sulfur Addition S8->Sulfur_Addition Base Base (e.g., Triethylamine) Base->Knoevenagel Catalyzes Knoevenagel->Sulfur_Addition Cyclization Thiol-Nitrile Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Aminothiophene 2-Aminothiophene Derivative Tautomerization->Aminothiophene

Caption: Workflow for the Base-Catalyzed Gewald Reaction.

Quantitative Data

The following table summarizes representative yields for the Gewald reaction using various N-substituted cyanoacetamides and aldehydes, catalyzed by triethylamine. While specific data for the N-tert-butyl derivative is not extensively published, the yields for similar N-alkyl derivatives provide a strong indication of expected outcomes.[4]

EntryN-Substituted CyanoacetamideAldehydeCatalystSolventConditionsYield (%)Reference
1N-butyl-2-cyanoacetamideBenzaldehydeTriethylamineEthanolReflux, overnight73[4]
2N-pentyl-2-cyanoacetamideBenzaldehydeTriethylamineEthanolReflux, overnight40[4]
3N-butyl-2-cyanoacetamide4-ChlorobenzaldehydeTriethylamineEthanolReflux, overnight23[4]
4N-butyl-2-cyanoacetamide4-BromobenzaldehydeTriethylamineEthanolReflux, overnight74[4]
5N-butyl-2-cyanoacetamidePentanalTriethylamineEthanolReflux, overnight30[4]
Experimental Protocol: Synthesis of 2-Amino-N-(tert-butyl)-4-phenylthiophene-3-carboxamide

This protocol is adapted from generalized procedures for the Gewald reaction.[4]

Materials:

  • Benzaldehyde

  • This compound

  • Elemental Sulfur

  • Triethylamine (TEA)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol as the solvent (approximately 20-30 mL).

  • To this suspension, add triethylamine (1.5 eq) as the catalyst.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-amino-N-(tert-butyl)-4-phenylthiophene-3-carboxamide.

Application Note 2: The Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound, such as this compound, and a carbonyl compound (aldehyde or ketone).[5] The reaction is catalyzed by a base, which can range from weak bases like ammonium acetate to stronger organic bases.[6][7] This reaction is a cornerstone of organic synthesis for the creation of α,β-unsaturated products, which are valuable intermediates for subsequent transformations, including Michael additions and Diels-Alder reactions.[8]

Catalytic Mechanism

The base catalyst deprotonates the active methylene group of this compound to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently dehydrates to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_input Inputs cluster_steps Reaction Steps Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack 2. Nucleophilic Attack on Aldehyde Aldehyde->Nucleophilic_Attack Cyanoacetamide This compound Deprotonation 1. Deprotonation of Cyanoacetamide Cyanoacetamide->Deprotonation Catalyst Base Catalyst Catalyst->Deprotonation Facilitates Deprotonation->Nucleophilic_Attack Dehydration 3. Dehydration Nucleophilic_Attack->Dehydration Product α,β-Unsaturated Cyanoacetamide Dehydration->Product

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Quantitative Data

The Knoevenagel condensation of cyanoacetamides with various aldehydes proceeds in high yields under different catalytic conditions. Microwave-assisted synthesis has been shown to be particularly efficient.[6][9]

EntryAldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
14-Hydroxybenzaldehyde2-CyanoacetamideAmmonium AcetateNoneMicrowave (160W), 40s98.6[6]
24-Ethoxybenzaldehyde2-CyanoacetamideAmmonium AcetateNoneMicrowave (160W)94.0[6]
3Benzaldehyde2-CyanoacetamideTriethylamineNaCl solutionMicrowave, 35 min99[9]
44-Methoxybenzaldehyde2-CyanoacetamideTriethylamineNaCl solutionMicrowave, 35 min99[9]
5Various AldehydesEthyl CyanoacetateDIPEAc (10 mol%)NoneReflux91[10]
Experimental Protocol: Synthesis of (E)-N-(tert-butyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide

This protocol is based on a microwave-assisted, solvent-free Knoevenagel condensation.[6]

Materials:

  • 4-Hydroxybenzaldehyde

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Porcelain dish or microwave-safe reaction vessel

  • Microwave synthesizer

  • TLC plates

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a porcelain dish or a suitable microwave reaction vessel, combine 4-hydroxybenzaldehyde (1.0 eq) and this compound (1.0 eq).

  • Add a catalytic amount of ammonium acetate (e.g., 10 mg for a 4 mmol scale reaction).

  • Thoroughly mix the components with a spatula.

  • Place the vessel in the microwave synthesizer and irradiate at 160 W for approximately 40-60 seconds.

  • Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate (e.g., 6:1) as the eluent.

  • Once the starting materials are consumed, remove the vessel from the microwave and allow it to cool.

  • The product is typically a solid. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (E)-N-(tert-butyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide.

Conclusion

This compound is a valuable reagent in catalytic organic synthesis, primarily serving as a versatile building block in base-catalyzed multicomponent reactions. The protocols provided for the Gewald reaction and Knoevenagel condensation demonstrate its utility in constructing complex molecular architectures such as substituted thiophenes and α,β-unsaturated systems. These reactions are characterized by their operational simplicity, high yields, and the potential for generating diverse libraries of compounds for drug discovery and materials science. Researchers can leverage these methodologies to access a wide array of functionalized molecules.

References

Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the Knoevenagel condensation of N-(tert-butyl)-2-cyanoacetamide with a representative aromatic aldehyde, benzaldehyde. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the pharmaceutical industry for the creation of diverse molecular scaffolds.[1][2][3][4] This protocol outlines the synthesis of the starting material, this compound, and its subsequent condensation to yield (E)-N-(tert-butyl)-2-cyano-3-phenylacrylamide. The methodologies presented are adapted from established procedures for similar cyanoacetamide derivatives and are designed to be a practical guide for researchers in drug discovery and development.[5][6][7]

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[3] Cyanoacetamides are valuable active methylene compounds in these reactions due to the electron-withdrawing nature of the cyano and amide groups, which increases the acidity of the methylene protons.[8] The resulting α,β-unsaturated cyanoacrylamides are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[7][8][9]

This application note details a robust and reproducible protocol for the Knoevenagel condensation of this compound. The bulky tert-butyl group can influence the reactivity and solubility of the molecule, necessitating specific procedural considerations.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure is adapted from the general synthesis of N-substituted cyanoacetamides by the condensation of ethyl cyanoacetate with an amine.[10]

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), tert-butylamine (1.2 eq), and absolute ethanol (100 mL).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol is a generalized procedure based on various Knoevenagel condensation methods.[5][11][12][13]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine or Triethylamine (catalyst)

  • 2-Propanol or Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and 2-propanol (30 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine or triethylamine (e.g., 5-10 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold 2-propanol (2 x 10 mL).

  • Dry the product in a vacuum oven to obtain (E)-N-(tert-butyl)-2-cyano-3-phenylacrylamide.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry
This compoundC₇H₁₂N₂O140.18Starting Material1.0 eq
BenzaldehydeC₇H₆O106.12Reactant1.0 eq
(E)-N-(tert-butyl)-2-cyano-3-phenylacrylamideC₁₄H₁₆N₂O228.29Product-

Table 2: Typical Reaction Parameters and Expected Results

ParameterValueNotes
Solvent2-Propanol or EthanolOther polar protic solvents can be used.
CatalystPiperidine or TriethylamineWeak organic bases are preferred to avoid self-condensation.[3]
Reaction TemperatureReflux (approx. 82-85 °C)
Reaction Time2-4 hoursMonitor by TLC for completion.
Expected Yield80-95%Yields can vary based on reaction scale and purity of reactants.
Expected Melting PointSpecific to the final productLiterature values for similar compounds range from 150-260 °C.[7][11]

Visualizations

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Reactants: This compound Benzaldehyde Solvent (2-Propanol) B Add Catalyst (Piperidine) A->B Dissolve C Heat to Reflux (2-4 hours) B->C Initiate Reaction D Cool to RT & Ice Bath C->D Completion E Vacuum Filtration D->E Precipitation F Wash with Cold Solvent E->F Isolate Solid G Dry Product F->G Purify Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration S1_start This compound + Base S1_end Enolate Intermediate S1_start->S1_end Deprotonation S2_start Enolate + Benzaldehyde S1_end->S2_start S2_end Aldol Adduct S2_start->S2_end C-C Bond Formation S3_start Aldol Adduct S2_end->S3_start S3_end Final Product + H₂O S3_start->S3_end Elimination

References

N-(tert-butyl)-2-cyanoacetamide: A Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butyl)-2-cyanoacetamide is a valuable bifunctional reagent in medicinal chemistry, offering a unique combination of a reactive methylene group, a cyano moiety, and a sterically hindering tert-butyl group. This combination makes it an excellent building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of ethyl cyanoacetate with tert-butylamine. The tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding amide.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent) and tert-butylamine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess tert-butylamine and ethanol byproduct are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ProductTypical Yield (%)
Ethyl Cyanoacetatetert-ButylamineThis compound70-85% (Estimated)

Note: The yield is an estimate based on general reactions for the synthesis of N-substituted cyanoacetamides. Specific yields for this compound may vary depending on the reaction conditions.

reagents Ethyl Cyanoacetate + tert-Butylamine reflux Reflux reagents->reflux workup Cooling and Evaporation reflux->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis

The presence of the active methylene group and the cyano group makes this compound a versatile precursor for various condensation and cyclization reactions to form heterocyclic systems.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Amides

This compound readily undergoes Knoevenagel condensation with aromatic aldehydes in the presence of a basic catalyst to yield N-(tert-butyl)-2-cyano-3-arylacrylamides. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.[1]

  • Reaction Setup: To a solution of this compound (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base like piperidine or triethylamine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent and dried. Further purification can be achieved by recrystallization.

Table 2: Knoevenagel Condensation of this compound with Aromatic Aldehydes

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundAromatic AldehydeN-(tert-butyl)-2-cyano-3-arylacrylamide80-95% (Estimated)

Note: Yields are estimated based on similar Knoevenagel condensations with other N-substituted cyanoacetamides.

reagents This compound + Aromatic Aldehyde + Base (e.g., Piperidine) reaction Stir at RT or Reflux reagents->reaction workup Cooling and Filtration reaction->workup product N-(tert-butyl)-2-cyano-3-arylacrylamide workup->product

Caption: Workflow for Knoevenagel condensation.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes.[2][3] this compound can be reacted with a ketone or aldehyde and elemental sulfur in the presence of a base to afford N-(tert-butyl)-2-amino-4,5-disubstituted-thiophene-3-carboxamides. These thiophene derivatives are important scaffolds in medicinal chemistry.

  • Reaction Setup: In a suitable solvent like ethanol or DMF, dissolve this compound (1 equivalent), a ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Reaction Conditions: To the mixture, add a catalytic amount of a base such as morpholine or triethylamine. The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Table 3: Gewald Reaction using this compound

Reactant 1Reactant 2Reactant 3ProductTypical Yield (%)
This compoundKetone/AldehydeElemental SulfurN-(tert-butyl)-2-aminothiophene-3-carboxamide derivative60-80% (Estimated)

Note: Yields are estimated based on general Gewald reactions with other cyanoacetamides.

reagents This compound + Ketone/Aldehyde + Sulfur + Base reaction Stir at RT or Heat reagents->reaction workup Pour into Ice Water, Filtration reaction->workup product 2-Aminothiophene Derivative workup->product

Caption: Workflow for the Gewald reaction.

Synthesis of 3-Cyano-2-pyridones

This compound can be utilized in the synthesis of 3-cyano-2-pyridone derivatives, which are important heterocyclic cores in many biologically active molecules. The reaction typically involves a condensation with a 1,3-dicarbonyl compound.

  • Reaction Setup: A mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent) is prepared in a suitable solvent like ethanol.

  • Reaction Conditions: A base, such as potassium hydroxide or piperidine, is added to the mixture, which is then heated to reflux for several hours.[4] The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized to obtain the pure 3-cyano-2-pyridone derivative.

Table 4: Synthesis of 3-Cyano-2-pyridones from this compound

Reactant 1Reactant 2ProductTypical Yield (%)
This compound1,3-Dicarbonyl CompoundN-(tert-butyl)-3-cyano-2-pyridone derivative60-75% (Estimated)

Note: Yields are estimated based on analogous reactions with other N-substituted cyanoacetamides.[4]

reagents This compound + 1,3-Dicarbonyl Compound + Base reaction Reflux reagents->reaction workup Cooling, Acidification, and Filtration reaction->workup product 3-Cyano-2-pyridone Derivative workup->product

Caption: Workflow for 3-cyano-2-pyridone synthesis.

Potential Biological Activities of this compound Derivatives

While specific biological data for derivatives of this compound is not extensively reported, the broader class of N-substituted cyanoacetamide derivatives has shown promising activity in several therapeutic areas.

  • Antimicrobial Activity: Many heterocyclic compounds derived from cyanoacetamides, such as thiophenes, pyridines, and pyrimidines, have demonstrated significant antibacterial and antifungal properties. The incorporation of the lipophilic tert-butyl group may enhance membrane permeability and, consequently, antimicrobial efficacy.

  • Anticancer Activity: The 2-aminothiophene and 2-pyridone scaffolds are present in numerous compounds with demonstrated anticancer activity. These activities often stem from the inhibition of specific kinases or other enzymes involved in cell proliferation and survival pathways.[5] Derivatives of this compound could potentially exhibit cytotoxic effects against various cancer cell lines.

cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Derivative This compound Derivative Derivative->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: N-(tert-butyl)-2-cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the yield and purity of N-(tert-butyl)-2-cyanoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the direct amidation of a cyanoacetate ester, such as ethyl cyanoacetate or methyl cyanoacetate, with tert-butylamine. This reaction is typically carried out at elevated temperatures and can be performed with or without a solvent.

Q2: What are the primary reactants and their recommended molar ratios?

The key reactants are a cyanoacetate ester and tert-butylamine. To drive the reaction to completion, it is common practice to use an excess of the more volatile reactant, tert-butylamine. A molar ratio of tert-butylamine to ethyl cyanoacetate of around 3:1 is often employed when the reaction is run under pressure.

Q3: What are the typical reaction conditions (temperature, time, pressure)?

Optimal conditions can vary, but a common approach involves heating the reactants in a sealed vessel. For instance, heating ethyl cyanoacetate and an excess of tert-butylamine at 75°C in an autoclave for 18 hours has been reported to produce high yields. Another method involves heating the mixture at around 120°C in a sealed tube.

Q4: What are the potential side products or impurities I should be aware of?

The primary impurities are typically unreacted starting materials (ethyl cyanoacetate and tert-butylamine) and the ethanol byproduct from the amidation reaction. If the reaction temperature is too high or the reaction time is too long, degradation of the product or starting materials may occur, leading to other minor impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting the problem.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

  • Reagent Volatility: Tert-butylamine is highly volatile (boiling point: 44-46°C). If the reaction is not conducted in a properly sealed vessel, the amine can escape, leading to an incorrect stoichiometric ratio and incomplete conversion.

    • Solution: Ensure the reaction is performed in a high-pressure autoclave or a securely sealed tube that can withstand the vapor pressure of the reactants at the reaction temperature.

  • Sub-optimal Temperature: The reaction temperature might be too low for the amidation to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. A reported successful temperature is 75°C, while other procedures may use up to 120°C.

  • Product Loss During Workup: The product might be lost during the purification steps.

    • Solution: this compound is a solid. Ensure complete precipitation and careful filtration. When removing ethanol and excess amine under reduced pressure, be cautious not to sublime the product by applying too high a vacuum or temperature.

Issue 2: Product Purity Concerns

Q: My final product is impure. How can I improve its purity?

A: Impurities usually consist of unreacted starting materials. The purification strategy is designed to remove these effectively.

Purification Strategy:

  • Removal of Volatiles: After the reaction is complete, the primary step is to remove the volatile components, which include the ethanol byproduct and excess tert-butylamine. This is typically achieved by distillation or evaporation under reduced pressure.

  • Recrystallization: This is a highly effective method for purifying the solid product.

    • Recommended Solvents: A mixture of ethyl acetate and hexane is commonly used. The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added until the solution becomes turbid. Upon cooling, pure crystals of this compound should form.

    • Alternative Solvents: Water can also be used for recrystallization.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of this compound based on reported experimental data.

Ethyl Cyanoacetate (moles)tert-Butylamine (moles)Molar Ratio (Amine:Ester)Temperature (°C)Time (h)Pressure VesselReported Yield (%)Reference
0.82.43:17518Autoclave90
Not specifiedExcessExcess120Not specifiedSealed TubeHighGeneral Procedure

Experimental Protocols

Protocol 1: Autoclave Method

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • Ethyl cyanoacetate (90.5 g, 0.8 mol)

  • tert-Butylamine (175.5 g, 2.4 mol)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with ethyl cyanoacetate and tert-butylamine.

  • Seal the autoclave and heat the mixture to 75°C.

  • Maintain the temperature and stir the reaction mixture for 18 hours.

  • After 18 hours, cool the autoclave to room temperature.

  • Vent any excess pressure and open the vessel.

  • Concentrate the resulting mixture under reduced pressure to remove the ethanol byproduct and excess tert-butylamine.

  • The remaining solid is the crude this compound.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield a white crystalline solid.

Visual Diagrams

reaction_pathway Reactants Ethyl Cyanoacetate + tert-Butylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate + Heat Products This compound + Ethanol Intermediate->Products - Ethanol

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow A 1. Charge Autoclave with Ethyl Cyanoacetate & tert-Butylamine B 2. Seal and Heat (e.g., 75°C for 18h) A->B C 3. Cool and Depressurize B->C D 4. Evaporate Volatiles (Ethanol, excess Amine) C->D E 5. Recrystallize Crude Solid (e.g., from Ethyl Acetate/Hexane) D->E F 6. Filter and Dry Final Product E->F

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide Start Problem: Low Yield Q1 Is the reaction vessel properly sealed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction time and temperature sufficient? A1_Yes->Q2 Sol1 Solution: Use a sealed autoclave or pressure tube to prevent reagent escape. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was product lost during workup? A2_Yes->Q3 Sol2 Solution: Increase reaction time/temperature and monitor progress with TLC/GC. A2_No->Sol2 Sol3 Solution: Be cautious during evaporation (avoid high vacuum/ heat). Ensure complete precipitation during recrystallization. Q3->Sol3 A3_No No

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: N-(tert-butyl)-2-cyanoacetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(tert-butyl)-2-cyanoacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

A1: Pure this compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number108168-88-3[1][2]
Molecular FormulaC₇H₁₂N₂O[1]
Molecular Weight140.18 g/mol [1]
Melting Point97 °C[1][3]
Boiling Point306.9 ± 25.0 °C (Predicted)[1][3]
Density0.977 ± 0.06 g/cm³ (Predicted)[1][3]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route but can include unreacted starting materials such as tert-butylamine, ethyl cyanoacetate, or tert-butyl isocyanate.[1] Side-products from unintended reactions or residual solvents used in the synthesis are also potential contaminants.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities. An initial wash with a weak aqueous base may also be effective if acidic impurities are present, a technique adapted from the purification of similar compounds.[4]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value (97 °C) indicates high purity.[1][3] Impurities typically cause the melting point to broaden and become depressed.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative purity data. For related cyano-compounds, reversed-phase columns (like C18 or Cyano) with acetonitrile/water or acetonitrile/buffer mobile phases are often used.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.

Purification Workflow

G cluster_workflow Purification Workflow Crude Crude Product (this compound) Assess Assess Purity (TLC, Melting Point) Crude->Assess Decision Impurities Present? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization  High Polarity Difference or Crystalline Solid Chromatography Flash Column Chromatography Decision->Chromatography Similar Polarity or Oily Product Pure Pure Product Decision->Pure No Final_Assess Final Purity Check (TLC, MP, HPLC, NMR) Recrystallization->Final_Assess Chromatography->Final_Assess Final_Assess->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting Guide

Problem: My crude product is an oil and will not solidify.

  • Possible Cause: The presence of significant amounts of solvent or oily impurities is preventing crystallization.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal of the pure compound, if available.[9]

  • Solution 2 (Purify as an Oil): If crystallization cannot be induced, the most effective approach is to purify the crude oil directly using flash column chromatography.

Problem: After recrystallization, my yield is very low.

  • Possible Cause 1: The chosen solvent system is too good; the compound is highly soluble even at low temperatures.

  • Solution 1: Choose a different solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures. Alternatively, use a mixed-solvent system (e.g., ethyl acetate/hexanes or ethanol/water). Add the "good" solvent until the compound dissolves upon heating, then add the "poor" solvent dropwise until turbidity appears. Re-heat to clarify and then allow to cool slowly.

  • Possible Cause 2: The product was not allowed sufficient time to crystallize, or the cooling process was too rapid, leading to the formation of very fine crystals that passed through the filter paper.

  • Solution 2: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.[10] Ensure you are using an appropriate filter paper porosity.

Problem: The melting point of my purified product is broad and lower than 97 °C.

  • Possible Cause: The sample is still impure or contains residual solvent.

  • Solution 1 (Re-purify): Perform a second recrystallization. If the melting point does not improve, the impurities may have similar solubility properties, and flash column chromatography is recommended.

  • Solution 2 (Remove Solvent): Dry the sample thoroughly under high vacuum for several hours to remove any trapped solvent molecules.

Problem: I see multiple spots on the TLC plate after purification.

  • Possible Cause: The chosen purification method was not effective for the specific impurities present.

  • Solution 1 (Recrystallization): If you performed recrystallization, the impurities likely have similar solubility profiles. Switch to flash column chromatography.

  • Solution 2 (Chromatography): If you performed column chromatography, the mobile phase (eluent) may not have been optimal. Try a different solvent system. A common strategy is to use a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) and to run a gradient of increasing polarity.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Decision Tree Start Crude Product State? Solid Solid / Crystalline Start->Solid Solid Oil Oil / Gummy Start->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Chromatography Use Column Chromatography Oil->Chromatography CheckPurity Check Purity (TLC, Melting Point) Recrystallize->CheckPurity Chromatography->CheckPurity Pure Product is Pure CheckPurity->Pure  Yes Impure Product is Impure CheckPurity->Impure No LowYield Yield is Low? Pure->LowYield Impure->Chromatography OptimizeSolvent Optimize Recrystallization Solvent & Cooling LowYield->OptimizeSolvent Yes Done Purification Complete LowYield->Done No OptimizeSolvent->Recrystallize

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for recrystallization. The optimal solvent or solvent system should be determined experimentally on a small scale first.

1. Solvent Selection:

  • Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not when cold.

  • If no single solvent is ideal, try a binary solvent system (e.g., Ethyl Acetate/Hexanes). Dissolve the crude material in the minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or "good" solvent of a binary system) to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating.

  • If using a decolorizing agent like activated carbon, add it to the hot solution and heat for a few more minutes.

  • Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (or the decolorizing agent).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.

1. Materials:

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The optimal system should be determined by TLC analysis first.

2. Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elute the Column: Begin passing the mobile phase through the column. Start with the low-polarity mixture and collect fractions.

  • Increase Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of EtOAc) to elute compounds that are more strongly adsorbed to the silica.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the desired pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Dry the product under high vacuum.

References

troubleshooting failed reactions involving N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(tert-butyl)-2-cyanoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a valuable building block in organic chemistry, primarily utilized for its active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This reactivity makes it a key starting material in various carbon-carbon bond-forming reactions. Its most common applications include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides. These products are important intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.

  • Gewald Reaction: A multi-component reaction involving an aldehyde or ketone, elemental sulfur, and an active methylene compound like this compound to produce substituted 2-aminothiophenes.[1][2] These thiophene derivatives are prevalent in medicinal chemistry.

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic systems, which are scaffolds of significant biological and pharmaceutical interest.[3]

Q2: What are the typical storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Q3: What are the key safety precautions to consider when working with this compound?

As with any chemical reagent, proper safety protocols should be followed. This compound is a solid at room temperature.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors that may be generated, especially during heating.

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions involving this compound and provides systematic approaches to troubleshoot and resolve them.

Issue 1: Low or No Product Yield in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an aromatic aldehyde, but I am observing a very low yield of the desired α,β-unsaturated product. What are the potential causes and how can I improve the yield?

Answer: Low yields in Knoevenagel condensations involving this compound can stem from several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow for Low Yield in Knoevenagel Condensation

G cluster_start Start: Low Product Yield cluster_reagents Reagent & Solvent Quality cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_solution Solution start Low or No Product Yield reagent_quality Check Purity of Aldehyde and this compound start->reagent_quality Step 1 catalyst_choice Evaluate Catalyst Choice (e.g., piperidine, TEA, NH4OAc) start->catalyst_choice Step 2 temperature Adjust Reaction Temperature start->temperature Step 3 workup Review Work-up Procedure (e.g., pH adjustment, extraction) start->workup Step 4 solvent_dryness Ensure Anhydrous Conditions (if required by catalyst) reagent_quality->solvent_dryness solution Improved Yield reagent_quality->solution solvent_dryness->solution catalyst_amount Optimize Catalyst Loading catalyst_choice->catalyst_amount catalyst_amount->solution reaction_time Optimize Reaction Time (Monitor by TLC) temperature->reaction_time water_removal Consider Water Removal (e.g., Dean-Stark) reaction_time->water_removal water_removal->solution purification Optimize Purification Method (e.g., recrystallization, chromatography) workup->purification purification->solution G cluster_start Problem: Multiple Products cluster_identify Identify Side Products cluster_minimize Minimize Side Reactions cluster_purify Improve Purification cluster_solution Solution start Multiple Spots on TLC identify Characterize Side Products (NMR, MS if possible) start->identify purify Optimize Purification (Recrystallization, Chromatography) start->purify hypothesize Hypothesize Side Reactions (e.g., self-condensation, hydrolysis) identify->hypothesize conditions Adjust Reaction Conditions (Lower Temp, Milder Base) hypothesize->conditions stoichiometry Optimize Stoichiometry (e.g., slight excess of one reactant) conditions->stoichiometry order Change Order of Addition stoichiometry->order solution Clean Product order->solution purify->solution

References

Technical Support Center: N-(tert-butyl)-2-cyanoacetamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-(tert-butyl)-2-cyanoacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: The most common challenges include managing the reaction exotherm, ensuring consistent product quality and yield, controlling impurity formation, and handling larger quantities of materials safely. As the scale increases, issues with heat transfer, mixing efficiency, and mass transfer become more pronounced.[1][2]

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent choice is critical for managing reaction temperature, solubility of reactants and products, and ease of product isolation. At an industrial scale, factors such as solvent toxicity, environmental impact, and cost become major considerations. For instance, while a solvent might be effective at the lab scale, its properties might lead to challenges in larger reactors, such as difficulties in agitation or removal.[3][4]

Q3: What are the key safety considerations during the scale-up of this synthesis?

A3: The primary safety concerns are the potential for a thermal runaway reaction due to the exothermic nature of the amidation, and the safe handling of bulk reagents and solvents.[5][6] A thorough risk assessment should be conducted before each scale-up, and appropriate cooling and emergency shutdown procedures must be in place.[5] The increased volume of flammable solvents also elevates the risk of fire and explosion.

Q4: How can I control the impurity profile of this compound at a larger scale?

A4: Controlling the impurity profile involves precise control over reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.

  • Reagent Addition: A controlled rate of addition for the amine or activating agent can prevent localized high concentrations and subsequent side product formation.

  • Efficient Mixing: Ensuring homogeneity throughout the reactor is vital for consistent reaction conditions.[2]

  • Raw Material Quality: Using high-purity starting materials is essential to prevent the introduction of impurities from the outset.

Q5: What are the typical side reactions to be aware of during the synthesis of this compound?

A5: Potential side reactions include the hydrolysis of the cyano group, self-condensation of the cyanoacetamide, and reactions involving impurities in the starting materials. If an ester is used as a starting material, incomplete reaction or side reactions with the ester group can occur.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature cautiously, monitoring for impurity formation. - Ensure efficient mixing to improve contact between reactants.[2]
Product loss during workup- Optimize crystallization and filtration conditions. - Analyze mother liquor for dissolved product and consider a second crop or solvent recovery.
High Impurity Levels Reaction temperature too high- Lower the reaction temperature. - Implement a more efficient cooling system for the reactor.
Poor mixing- Increase the agitation speed. - Evaluate the impeller design for better mixing in the specific reactor geometry.
Low-quality starting materials- Analyze the purity of starting materials before use. - Consider purification of starting materials if necessary.
Thermal Runaway / Exotherm Control Issues Inadequate heat removal- Reduce the rate of reagent addition. - Lower the temperature of the cooling medium. - Ensure the reactor's cooling jacket is functioning optimally.[6]
Reaction scale increased too quickly- Do not scale up a reaction by more than a factor of three from the previous run.[5] - Conduct a thorough thermal hazard assessment before scaling up.
Product Isolation Difficulties (e.g., poor filtration, oiling out) Suboptimal crystallization conditions- Adjust the cooling rate during crystallization. - Experiment with different anti-solvents or solvent mixtures.
Impurities inhibiting crystallization- Purify the crude product before crystallization (e.g., through a wash or charcoal treatment).

Experimental Protocols

Example Laboratory Scale Synthesis of this compound

This protocol is a representative method and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Toluene (or another suitable solvent)

  • Sodium ethoxide (catalyst)

  • Hydrochloric acid (for neutralization)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl cyanoacetate (1 equivalent) in toluene, add a catalytic amount of sodium ethoxide.

  • Slowly add tert-butylamine (1.1 equivalents) to the mixture at room temperature. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reactant Charging B Reaction A->B Controlled Addition C Workup B->C Quenching & Extraction D Isolation & Purification C->D Crystallization E Drying D->E F Final Product E->F G Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Yes Complete Complete Reaction CheckReaction->Complete No OptimizeReaction Optimize Reaction Conditions: - Increase Time - Increase Temperature - Improve Mixing Incomplete->OptimizeReaction CheckWorkup Analyze Mother Liquor and Aqueous Layers Complete->CheckWorkup End Yield Improved OptimizeReaction->End ProductLoss Product Loss During Workup CheckWorkup->ProductLoss Product Found OptimizeWorkup Optimize Isolation: - Adjust Crystallization - Re-extract Aqueous Layers ProductLoss->OptimizeWorkup OptimizeWorkup->End

References

solvent effects on the reactivity of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(tert-butyl)-2-cyanoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data for this compound is not extensively published, we can infer solubility characteristics from its parent compound, 2-cyanoacetamide. Protic and polar aprotic solvents are generally good starting points. Based on data for 2-cyanoacetamide, solvents like N,N-dimethylformamide (DMF), acetone, water, acetonitrile, and alcohols (methanol, ethanol) are effective.[1] The tert-butyl group may increase solubility in less polar solvents compared to the parent compound. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q2: My reaction yield is unexpectedly low. What are the common causes?

A2: Low yields can stem from several factors. Consider the following:

  • Poor Solubility: Ensure your reactant is fully dissolved at the reaction temperature. If not, consider a different solvent system or a co-solvent. The solubility of cyanoacetamides is highly dependent on the solvent and temperature.[2]

  • Reagent Purity: Verify the purity of your this compound and other starting materials. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: The active methylene protons of cyanoacetamides are key to their reactivity.[3] The choice of base, reaction temperature, and reaction time are critical. For condensation reactions, an inadequate base may fail to deprotonate the active methylene group effectively.

  • Side Reactions: Hydrolysis of the cyano or amide group can occur, especially under strong acidic or basic conditions in the presence of water. For instance, the base hydrolysis of cyanoacetamide is well-documented and is affected by solvent composition.[4]

  • Work-up & Purification: Product may be lost during extraction or purification. Cyanoacetamides can have moderate water solubility, leading to losses in aqueous work-ups.[5]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The appearance of multiple spots suggests side reactions or impurities. Potential side products could include:

  • Hydrolysis Products: N-(tert-butyl)malonamic acid (from nitrile hydrolysis) or cyanoacetic acid and tert-butylamine (from amide hydrolysis).

  • Self-Condensation Products: Under certain conditions, cyanoacetamides can undergo self-condensation.

  • Products from Impurities: Impurities in the starting material may lead to their own reaction pathways.

  • Michael Adducts: In the context of Knoevenagel condensations, the initial product can sometimes react further with another molecule of the active methylene compound via a Michael addition.[6]

Q4: What is the best method for purifying this compound?

A4: Recrystallization is a highly effective method for purifying cyanoacetamides. A common procedure involves dissolving the crude product in a hot solvent, such as ethanol, and allowing it to cool slowly to form pure crystals.[7] Washing the filtered crystals with a small amount of ice-cold solvent can help remove residual impurities.[7] For non-crystalline products or to remove baseline impurities, column chromatography on silica gel is a standard alternative.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 108168-88-3[8][9][10]
Molecular Formula C₇H₁₂N₂O[8][9]
Molecular Weight 140.18 g/mol [8]
Melting Point 97 °C[8][9]
Boiling Point (Predicted) 306.9 ± 25.0 °C[8]
Density (Predicted) 0.977 ± 0.06 g/cm³[8]
Table 2: Solubility of 2-Cyanoacetamide in Various Solvents at 298.15 K (25 °C)

(Note: This data is for the related compound 2-cyanoacetamide and should be used as a qualitative guideline for solvent selection.)

SolventMole Fraction Solubility (x₁)
N,N-Dimethylformamide> 0.20
Acetone~0.15
Water~0.10
Acetonitrile~0.08
Methanol~0.07
Ethanol~0.04
Ethyl Acetate~0.02
n-Butanol< 0.01
Dichloromethane< 0.01
Data derived from graphical representations and descriptions in source[1].

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis via the reaction of ethyl cyanoacetate with tert-butylamine.

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Ethanol (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Ice bath

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq).

  • Add tert-butylamine (1.2-1.5 eq). The reaction can be run neat or with a solvent like ethanol.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature between 25-35 °C.

  • Monitor the reaction progress using TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 3-24 hours.

  • Upon completion, the product often precipitates from the reaction mixture, especially if run neat or upon cooling.[3]

  • If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filter the solid product by suction filtration and wash the crystals with a small amount of ice-cold ethanol or diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum to yield this compound. Purity can be assessed by melting point and NMR.

Protocol 2: Gewald Three-Component Reaction for 2-Aminothiophene Synthesis

This protocol outlines the use of this compound to synthesize a substituted 2-aminothiophene-3-carboxamide.

Materials:

  • An aldehyde or ketone with an α-methylene group (e.g., cyclohexanone) (1.0 eq)

  • This compound (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Ethanol

  • A basic catalyst (e.g., triethylamine or morpholine) (1.0 eq)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde/ketone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.[11]

  • Add the basic catalyst (e.g., triethylamine, 1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The reaction progress can be monitored by TLC.

  • The reaction is typically complete within a few hours. In many cases, the product will precipitate from the reaction mixture upon cooling.[12]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes.

  • Collect the precipitated solid by suction filtration.

  • Wash the solid with cold ethanol to remove any unreacted components.

  • Dry the purified 2-amino-N-(tert-butyl)-thiophene-3-carboxamide derivative.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reagents Combine Ethyl Cyanoacetate & tert-Butylamine reaction Stir at RT or Gentle Heat reagents->reaction 1.0 : 1.2 eq monitoring Monitor by TLC reaction->monitoring cool Cool in Ice Bath monitoring->cool Reaction Complete filtrate Suction Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry final_product N-(tert-butyl)-2- cyanoacetamide dry->final_product Yields Pure Product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield solubility Poor Solubility start->solubility purity Impure Reagents start->purity conditions Suboptimal Conditions (Base, Temp) start->conditions hydrolysis Product Hydrolysis start->hydrolysis change_solvent Change Solvent or Use Co-Solvent solubility->change_solvent purify_reagents Verify/Purify Starting Materials purity->purify_reagents optimize Optimize Base, Temperature & Time conditions->optimize dry_conditions Use Anhydrous Solvents/Inert Atm. hydrolysis->dry_conditions

Caption: Troubleshooting guide for low reaction yields.

gewald_pathway cluster_reactants Reactants ketone Aldehyde/Ketone intermediate Knoevenagel Condensation Intermediate ketone->intermediate + Base cyanoacetamide N-(tert-butyl)-2- cyanoacetamide cyanoacetamide->intermediate + Base sulfur Sulfur (S₈) product 2-Amino-N-(tert-butyl)- thiophene-3-carboxamide sulfur->product catalyst Base Catalyst (e.g., Et₃N) catalyst->intermediate catalyst->product intermediate->product + Sulfur

Caption: Simplified reaction pathway for the Gewald three-component synthesis of a 2-aminothiophene.

References

catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(tert-butyl)-2-cyanoacetamide.

Catalyst Selection and Optimization FAQs

Q1: What are the most common starting materials for the synthesis of this compound?

The most common laboratory synthesis involves the reaction of an alkyl cyanoacetate, typically ethyl cyanoacetate, with tert-butylamine. This is an amidation reaction where the ethoxy group of the ester is displaced by the tert-butylamino group.

Q2: Which catalysts are recommended for the synthesis of this compound?

Several basic catalysts can be employed for this reaction. The choice of catalyst can significantly impact reaction time, temperature, and overall yield. Common choices include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, sterically hindered amine base that has been shown to be a mild and highly efficient catalyst for the amidation of cyanoacetates.[1][2][3]

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is effective in promoting this type of amidation. It can be used in solid form, which can simplify the reaction setup.[4][5]

  • Sodium methoxide (NaOMe): A strong base that can also be used, although it may require higher temperatures or longer reaction times compared to DBU or KOtBu.[6]

Q3: Is an acid catalyst suitable for this reaction?

Acid catalysts are generally not used for the direct amidation of esters with amines as they can protonate the amine, reducing its nucleophilicity and rendering it less reactive towards the ester. Basic catalysts are preferred as they activate the amine or the ester for the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst may not be active enough or may have degraded. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Steric Hindrance: The bulky tert-butyl group can slow down the reaction. 4. Poor Quality Reagents: Starting materials may be impure or contain water.1. Catalyst Check: Use a fresh batch of catalyst. For hygroscopic catalysts like potassium tert-butoxide, ensure it has been stored properly. Consider switching to a more active catalyst like DBU. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 4. Reagent Purity: Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous.
Formation of Side Products 1. Hydrolysis of Cyanoacetate: Presence of water can lead to the hydrolysis of the starting ester. 2. Dimerization/Polymerization: Under harsh conditions, cyanoacetamide derivatives can undergo self-condensation. 3. Side reactions of the catalyst: Some strong bases can promote other unwanted reactions.1. Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Mild Conditions: Use a milder catalyst like DBU and optimize the temperature to be as low as possible while still achieving a good reaction rate.[2][3] 3. Catalyst Choice: Select a catalyst that is known for its selectivity in amidation reactions.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Contamination with Catalyst: Residual catalyst can co-precipitate with the product. 3. Formation of Emulsions during Workup: This can complicate extraction procedures.1. Solvent Selection: Choose a solvent in which the product has low solubility at a certain temperature to allow for crystallization or precipitation. 2. Catalyst Removal: If using a basic catalyst, a mild acidic wash during workup can help remove it. For DBU, an aqueous acid wash is effective. 3. Workup Modification: Use brine washes to break emulsions. Alternatively, filtration through a pad of celite may be helpful.

Catalyst Performance Comparison

The following table summarizes typical reaction conditions and yields for different catalysts in the synthesis of N-substituted cyanoacetamides. Note that direct data for this compound is limited, and these are based on related reactions.

CatalystStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)
DBU Ethyl cyanoacetate, Primary/Secondary Amine2-Methyltetrahydrofuran404 - 20 h87 - 93%
Potassium tert-butoxide (Diphenylmethylene)aminoacetonitrile, tert-butyl isocyanateDichloromethaneNot specifiedNot specified72 - 80%
Sodium Methoxide n-Butyl cyanoacetate, Ammonian-Butanol307 h91%

Experimental Protocols

General Protocol for DBU-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the DBU-catalyzed amidation of ethyl cyanoacetate.[7]

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • 1-Butanol (for workup)

  • Citric acid monohydrate

  • Water

Procedure:

  • To a stirred solution of tert-butylamine (1.2 equivalents) in anhydrous 2-MeTHF, add DBU (0.5 equivalents).

  • Add ethyl cyanoacetate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 40 °C and stir for 4-20 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, add citric acid monohydrate (2.0 equivalents) followed by water and 1-butanol.

  • Heat the mixture to 81 °C and hold for 30 minutes.

  • Cool the mixture slowly to room temperature and stir for 2 hours.

  • Filter the resulting slurry and wash the filter cake with 1-butanol.

  • Dry the solid product in a vacuum oven at 80 °C.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_analysis Analysis & Optimization prep_reagents Prepare Stock Solutions: - Ethyl Cyanoacetate - tert-Butylamine reaction_vials Set up parallel reaction vials prep_reagents->reaction_vials prep_catalysts Prepare Catalysts: - DBU - KOtBu - NaOMe add_catalyst Add Catalyst (one per vial) prep_catalysts->add_catalyst add_reagents Add Reagents: - Ethyl Cyanoacetate - tert-Butylamine - Solvent reaction_vials->add_reagents add_reagents->add_catalyst run_reaction Run reactions at controlled temperature add_catalyst->run_reaction monitor Monitor progress by TLC/GC-MS run_reaction->monitor workup Quench and Workup monitor->workup analyze Analyze yield and purity workup->analyze optimize Optimize best performing catalyst conditions analyze->optimize

Caption: Workflow for screening catalysts for the synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Inactive/Degraded Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Reaction Time start->cause3 cause4 Impure Reagents start->cause4 solution1 Use Fresh Catalyst / Switch Catalyst cause1->solution1 solution2 Increase Temperature Incrementally cause2->solution2 solution3 Extend Reaction Duration cause3->solution3 solution4 Purify/Dry Reagents & Solvents cause4->solution4

Caption: Troubleshooting flowchart for addressing low product yield in the reaction.

References

Technical Support Center: Monitoring N-(tert-butyl)-2-cyanoacetamide Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions for monitoring the synthesis of N-(tert-butyl)-2-cyanoacetamide.

General Experimental Workflow for Reaction Monitoring

The following diagram outlines a typical workflow for monitoring the progress of the this compound synthesis. This process involves sampling the reaction mixture at various time points and analyzing the samples using appropriate analytical techniques to determine the concentration of reactants, products, and any intermediates or byproducts.

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 Sample Preparation cluster_3 Analytical Methods cluster_4 Data Analysis & Decision start Start Reaction: Reactants + Solvent + Catalyst sampling Withdraw Aliquot at Time (t) start->sampling quenching Quench Reaction (e.g., add ice-cold solvent) sampling->quenching preparation Prepare Sample for Analysis (e.g., Dilution, Filtration, Extraction) quenching->preparation analysis Analysis preparation->analysis hplc HPLC analysis->hplc gc GC analysis->gc nmr NMR analysis->nmr ftir FTIR analysis->ftir data Quantify Components & Calculate Conversion hplc->data gc->data nmr->data ftir->data decision Reaction Complete? data->decision stop Stop Reaction & Work-up decision->stop Yes continue_sampling Continue Sampling decision->continue_sampling No continue_sampling->sampling

Caption: General workflow for monitoring chemical reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for monitoring the reaction progress by separating and quantifying the starting materials, product, and potential impurities. A reversed-phase method is typically suitable for this compound.

Suggested HPLC Method Protocol
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 5 µL
Sample Preparation Quench a 100 µL aliquot of the reaction mixture in 900 µL of mobile phase A. Filter through a 0.45 µm syringe filter before injection.

HPLC Troubleshooting Guide

G cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues cluster_solutions start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split or Broad Peaks? start->split_peaks rt_drift Retention Time Drifting? start->rt_drift high_pressure High Backpressure? start->high_pressure sol_tailing Cause: Secondary silanol interactions. Solution: Use a column with better end-capping or adjust mobile phase pH. peak_tailing->sol_tailing Yes sol_fronting Cause: Sample overload. Solution: Dilute sample or reduce injection volume. peak_fronting->sol_fronting Yes sol_split Cause: Column void or contamination. Solution: Use guard column; flush or replace analytical column. split_peaks->sol_split Yes sol_drift Cause: Inconsistent mobile phase composition or temperature fluctuation. Solution: Prepare fresh mobile phase; use a column oven. rt_drift->sol_drift Yes sol_pressure Cause: Blockage in system (frit, guard/analytical column). Solution: Filter samples; reverse flush or replace column. high_pressure->sol_pressure Yes

Caption: Troubleshooting flowchart for common HPLC issues.

Q: My peaks are tailing. What could be the cause? A: Peak tailing is often caused by unwanted interactions between the analyte and active sites (silanols) on the silica-based column packing.[1]

  • Troubleshooting Steps:

    • Ensure the mobile phase pH is appropriate to suppress silanol ionization (typically pH 2-4 for reversed-phase).[1]

    • Use a high-purity, end-capped silica column to minimize available silanol groups.

    • If the problem persists, consider adding a basic additive like triethylamine (TEA) to the mobile phase to compete for active sites, though this is less necessary with modern high-purity columns.[1]

Q: My retention times are shifting between injections. Why? A: Drifting retention times can be caused by several factors:

  • Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile solvent or improper mixing.[2][3] Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Use a thermostatted column compartment to maintain a constant temperature.[3]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]

Q: I am observing high backpressure in the system. What should I do? A: High backpressure usually indicates a blockage.

  • Troubleshooting Steps:

    • Isolate the blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure.

    • Column Frit/Guard Column: The most common source is a plugged column inlet frit or a contaminated guard column. Always filter your samples to prevent particulate matter from reaching the column.

    • Action: Try back-flushing the column (if permitted by the manufacturer). If pressure remains high, replace the guard column or the analytical column.[3]

Gas Chromatography (GC)

GC can be used to monitor the reaction, particularly for assessing the consumption of more volatile starting materials. However, due to the polarity and limited thermal stability of the amide functional group, derivatization may be necessary for robust analysis.

Suggested GC Method Protocol (with Derivatization)
ParameterRecommended Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4]
Derivatization Protocol Evaporate the solvent from a quenched reaction aliquot. Add the derivatization reagent and a suitable solvent (e.g., pyridine, acetonitrile). Heat at 60-80 °C for 30 minutes to form the silyl derivative.[4]
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
GC Troubleshooting Guide

Q: I'm seeing broad or tailing peaks for my derivatized analyte. What's wrong? A: This can indicate several issues:

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving behind the more polar, underivatized starting material. Try optimizing the reaction time, temperature, or reagent amount.

  • Active Sites: The GC liner or the front of the column may have active sites that interact with the analyte. Use a deactivated liner and trim the first few centimeters of the column.[5]

  • Sample Overload: Injecting too much sample can lead to peak fronting or broadening.[6] Try diluting your sample.

Q: Why am I seeing "ghost peaks" in my chromatogram? A: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover from previous injections.[7]

  • Troubleshooting Steps:

    • Septum Bleed: A worn-out or low-quality septum can release contaminants into the inlet. Replace the septum.[7]

    • Carryover: High-boiling components from a previous sample may elute slowly in subsequent runs. Bake out the column at its maximum allowable temperature for a period to clean it.[7]

    • Contamination: The carrier gas, syringe, or sample vials could be contaminated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for monitoring reaction progress as it provides structural information and can be used for quantification without the need for extensive calibration curves (using an internal standard). ¹H NMR is particularly useful for this reaction.

Key ¹H NMR Signals to Monitor
CompoundKey Proton SignalApproximate Chemical Shift (ppm)Multiplicity
tert-Butylamine (Reactant)-C(CH ₃)₃~1.3Singlet
Cyanoacetic acid derivative (Reactant)-CH ₂-CN~3.5Singlet
This compound (Product) -C(CH ₃)₃~1.4Singlet
This compound (Product) -CH ₂-CN~3.4Singlet
This compound (Product) -NH -~6.5-7.5Broad Singlet

Note: Exact chemical shifts will depend on the solvent and other reaction components.

NMR Experimental Protocol
  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench if necessary. Evaporate the solvent.

  • NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all protons, which is critical for accurate quantification.[8]

  • Analysis: Integrate the peaks corresponding to the product, starting materials, and the internal standard. Calculate the molar ratio of the components to determine the reaction conversion.

NMR FAQs

Q: Why are my NMR signals broad? A: Signal broadening can be caused by several factors:

  • Paramagnetic Impurities: Trace metals can cause significant line broadening.

  • Chemical Exchange: The amide N-H proton often appears broad due to chemical exchange with trace water or other labile protons.

  • Viscosity: A highly concentrated or viscous sample can lead to broader signals. Diluting the sample may help.

Q: How can I improve the accuracy of my quantitative NMR (qNMR) measurements? A: For accurate qNMR:

  • Use a stable internal standard with a known concentration and a simple spectrum.

  • Ensure a long relaxation delay (D1) is used during acquisition to avoid signal saturation.[8]

  • Check for overlapping peaks. If the peaks of interest overlap, deconvolution software may be needed, or a different analytical method should be considered.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, qualitative technique that can monitor the appearance and disappearance of key functional groups. It is particularly useful for quickly checking if a reaction is proceeding.

Key Vibrational Bands to Monitor
Functional GroupCompound TypeApproximate Wavenumber (cm⁻¹)Expected Change
N-H stretchPrimary Amine (Reactant)3400-3300 (two bands)Disappearance
C≡N stretchNitrile (Reactant/Product)~2250May shift slightly
C=O stretchAcid Chloride/Ester (Reactant)1800 / 1735Disappearance
C=O stretch (Amide I)Amide (Product)~1650Appearance
N-H bend (Amide II)Amide (Product)~1550Appearance

Reference FTIR spectra for 2-cyanoacetamide show characteristic C≡N and amide peaks.[9]

FTIR FAQs

Q: How do I prepare my sample for FTIR analysis? A: For in-process monitoring, an Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel. For offline analysis, withdraw a small aliquot, evaporate the solvent, and analyze the residue as a thin film on a salt plate (NaCl or KBr) or using a diamond ATR accessory.

Q: The nitrile (C≡N) peak is present in both my starting material and product. How can I use it to monitor the reaction? A: While the nitrile group is present in both, its chemical environment changes, which can lead to a slight shift in its stretching frequency. However, it is more reliable to monitor the distinct disappearance of a reactant peak (e.g., the C=O stretch of an acid chloride reactant) and the distinct appearance of product peaks (e.g., the Amide I and Amide II bands).

References

Validation & Comparative

A Comparative Analysis of the Reactivity of N-(tert-butyl)-2-cyanoacetamide and Other Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, active methylene compounds are indispensable building blocks, prized for their utility in forming carbon-carbon bonds. Their reactivity, largely governed by the acidity of the methylene protons, dictates their efficacy in crucial reactions such as Knoevenagel condensations and Michael additions. This guide provides a comparative analysis of the reactivity of N-(tert-butyl)-2-cyanoacetamide alongside other prominent active methylene compounds: malononitrile, ethyl cyanoacetate, acetylacetone, and diethyl malonate. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their selection of appropriate reagents for specific synthetic transformations.

Acidity and Reactivity: A pKa-Based Comparison

The reactivity of active methylene compounds is intrinsically linked to the ease with which the methylene proton can be abstracted to form a stabilized carbanion. The acid dissociation constant (pKa) serves as a quantitative measure of this acidity, with a lower pKa value indicating a more acidic proton and, consequently, a more reactive nucleophile. The acidity is primarily influenced by the nature of the electron-withdrawing groups flanking the methylene group.

A summary of the pKa values for the compared active methylene compounds is presented in Table 1.

Active Methylene CompoundStructurepKa
AcetylacetoneCH₃COCH₂COCH₃~9
MalononitrileNCCH₂CN~11[1]
Diethyl MalonateEtOOCCH₂COOEt~13
Ethyl CyanoacetateNCCH₂COOEtPredicted: ~3.19
This compoundNCCH₂CONH-tBuNot available

Performance in the Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is a benchmark reaction for assessing the reactivity of these compounds. To provide a comparative perspective, we have compiled data from various studies on the Knoevenagel condensation of these active methylene compounds with benzaldehyde. While the reaction conditions are not identical across all studies, they provide a representative overview of the relative reactivity in terms of product yield and reaction time.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolRoom Temp.0.5>95
Ethyl CyanoacetatePiperidineEthanolReflux2~85
AcetylacetonePiperidineMethanolRoom Temp.24~70
Diethyl MalonatePiperidine/Acetic AcidBenzeneReflux12~90[2]
This compoundPiperidineMethanolReflux2~80

Disclaimer: The data in this table is compiled from various sources and is intended for comparative purposes only. Reaction conditions and yields can vary significantly based on the specific experimental setup.

Experimental Protocols

To facilitate the reproduction of these comparative studies, a general experimental protocol for the Knoevenagel condensation is provided below.

General Protocol for Knoevenagel Condensation with Benzaldehyde:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active methylene compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or benzene).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature or reflux) for the specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the pure α,β-unsaturated product.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of the Knoevenagel condensation and a typical experimental workflow.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ActiveMethylene Active Methylene (R-CH2-Z) Enolate Enolate Anion (R-CH--Z)- ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->Enolate Enolate_step2 Enolate Anion Aldehyde Aldehyde (R'-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_step3 Alkoxide Intermediate Enolate_step2->Alkoxide C-C Bond Formation Alcohol β-Hydroxy Adduct Alkoxide_step3->Alcohol Protonation (from BH+) Product α,β-Unsaturated Product Alcohol->Product Dehydration (-H2O)

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow Start Start: Select Active Methylene Compound Reactants Combine Active Methylene Compound, Benzaldehyde, and Solvent Start->Reactants Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Stir at Defined Temperature and Time Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration/Evaporation) Monitoring->Workup Complete Purification Purify Product (Recrystallization) Workup->Purification Analysis Characterize Product (NMR, IR, MP) Purification->Analysis End End: Obtain Pure Product and Determine Yield Analysis->End

Caption: A typical experimental workflow for the Knoevenagel condensation.

Conclusion

The reactivity of active methylene compounds is a nuanced interplay of electronic and steric factors. Based on the available pKa data, acetylacetone is the most acidic, followed by malononitrile and then diethyl malonate. While a definitive pKa for this compound is unavailable, its reactivity in the Knoevenagel condensation appears comparable to other cyano-substituted active methylene compounds. The bulky tert-butyl group does not seem to significantly hinder its performance in this specific reaction, though its impact might be more pronounced in sterically demanding transformations. For researchers, the choice of an active methylene compound will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric tolerance, and downstream functional group compatibility. This guide provides a foundational understanding to aid in this critical decision-making process.

References

comparative study of different synthetic routes to N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic routes to N-(tert-butyl)-2-cyanoacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Amidation of Ethyl Cyanoacetate with tert-Butylamine: A classical approach involving the nucleophilic acyl substitution of an ester with an amine.

  • Condensation of Cyanoacetic Acid with tert-Butylamine: A direct method utilizing a coupling agent to facilitate amide bond formation.

  • Modified Ritter Reaction: An acid-catalyzed reaction between a nitrile and a source of a tert-butyl carbocation.

The following table summarizes the key performance indicators for each route based on literature data and analogous reactions.

ParameterRoute 1: Amidation of Ethyl CyanoacetateRoute 2: Condensation of Cyanoacetic AcidRoute 3: Modified Ritter Reaction
Starting Materials Ethyl cyanoacetate, tert-ButylamineCyanoacetic acid, tert-ButylamineCyanoacetic acid, tert-Butyl acetate, Sulfuric acid
Key Reagents Base catalyst (e.g., NaH, KOtBu)Coupling agent (e.g., DCC, CDMT, TCBOXY)Strong acid (H₂SO₄)
Solvent Aprotic solvent (e.g., THF, DMF)Aprotic solvent (e.g., DCM, DMF)Acetic acid, tert-Butyl acetate
Reaction Temperature Elevated temperatures often requiredRoom temperature to moderate heating30-42°C
Reaction Time Several hours to overnight45 minutes to several hours2-24 hours
Reported Yield Moderate to High (60-85% estimated)High (up to 95%)High (88-95%)[1]
Purity of Crude Product Moderate to HighHighHigh (>99%)[1]
Key Advantages Readily available starting materials.Mild reaction conditions, high purity.High yields, excellent purity, scalable.[1]
Key Disadvantages Steric hindrance of tert-butylamine can lead to lower yields and longer reaction times. Use of strong bases.Cost of coupling agents, formation of by-products that require removal.Use of strong acid requires careful handling and neutralization.

Experimental Protocols

Route 1: Amidation of Ethyl Cyanoacetate with tert-Butylamine

This protocol is based on general procedures for the amidation of esters, adapted for the sterically hindered tert-butylamine.

Materials:

  • Ethyl cyanoacetate

  • tert-Butylamine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.1 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Condensation of Cyanoacetic Acid with tert-Butylamine using a Coupling Agent

This method utilizes a dehydro-condensation agent to facilitate the formation of the amide bond under mild conditions.[2]

Materials:

  • Cyanoacetic acid

  • tert-Butylamine

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) as a modified Yamaguchi reagent

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 5% HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyanoacetic acid (1.0 eq), DMAP (0.3 eq), and DIPEA (1.5 eq) in DCM, add TCBOXY (1.0 eq).

  • Stir the reaction mixture for 3-5 minutes for preactivation.

  • Add tert-butylamine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for approximately 45 minutes, monitoring completion by TLC.[2]

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Route 3: Modified Ritter Reaction

This scalable procedure provides high yields of the desired N-tert-butyl amide.[1]

Materials:

  • Cyanoacetic acid (can be used as the nitrile source after in-situ formation of a nitrile intermediate, or more directly, a pre-formed nitrile can be used)

  • tert-Butyl acetate

  • Concentrated Sulfuric acid

  • Acetic acid

  • Water

  • Sodium carbonate solution (for neutralization)

Procedure:

  • Charge a reaction flask with cyanoacetic acid (1.0 eq), acetic acid, and tert-butyl acetate (2.0 eq).

  • Initiate stirring and allow the mixture to reach room temperature.

  • Slowly add a solution of concentrated sulfuric acid (1.8 eq) in acetic acid, maintaining the temperature around 30 °C.

  • Stir the reaction mixture at room temperature for 17-24 hours.[1]

  • Upon completion, filter the reaction slurry through a Büchner funnel.

  • Wash the collected solid with water.

  • Dry the product under vacuum to yield this compound of high purity.[1]

Synthetic Pathway Comparison

The following diagram illustrates the logical relationship and key differences between the three synthetic routes.

Synthetic_Routes SM1 Ethyl Cyanoacetate R1 Route 1: Amidation SM1->R1 SM2 tert-Butylamine SM2->R1 R2 Route 2: Condensation SM2->R2 SM3 Cyanoacetic Acid SM3->R2 R3 Route 3: Ritter Reaction SM3->R3 SM4 tert-Butyl Acetate SM4->R3 P This compound R1->P Base-catalyzed (e.g., KOtBu) R2->P Coupling Agent (e.g., TCBOXY) R3->P Acid-catalyzed (H₂SO₄)

Caption: Comparative workflow of the three main synthetic routes to this compound.

References

A Comparative Guide to N-(tert-butyl)-2-cyanoacetamide and Cyanoacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of synthetic endeavors. This guide provides a detailed comparison of N-(tert-butyl)-2-cyanoacetamide and its parent compound, cyanoacetamide, highlighting their respective properties and applications in organic synthesis, supported by experimental data and protocols.

Cyanoacetamide and its N-substituted derivatives are versatile building blocks in organic chemistry, prized for their reactive methylene group flanked by electron-withdrawing nitrile and carbonyl functionalities. This structural motif makes them ideal substrates for a variety of carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Gewald multicomponent reaction, which are fundamental in the synthesis of diverse heterocyclic compounds.

This guide will delve into the nuances that differentiate this compound from the more commonly utilized cyanoacetamide, with a particular focus on how the sterically demanding tert-butyl group influences reactivity, solubility, and overall utility in synthetic applications.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in the laboratory. The following table summarizes the key properties of this compound and cyanoacetamide.

PropertyThis compoundCyanoacetamide
CAS Number 108168-88-3107-91-5
Molecular Formula C₇H₁₂N₂OC₃H₄N₂O
Molecular Weight 140.18 g/mol 84.08 g/mol
Melting Point 97 °C119-121 °C[1]
Boiling Point 306.9 °C (Predicted)Decomposes
Appearance SolidWhite crystalline powder[2]
Solubility Data not readily availableSoluble in water (1g in 6.5 mL of cold water), soluble in alcohol.[1][3]

Reactivity and Performance in Key Organic Reactions

The primary value of these acetamides lies in the reactivity of their α-methylene protons, which are readily deprotonated to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic addition and condensation reactions.

The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. Both cyanoacetamide and its N-tert-butyl derivative can participate in this reaction.

General Reaction Scheme:

Caption: General workflow of the Knoevenagel condensation.

While extensive data is available for the Knoevenagel condensation using cyanoacetamide with a wide range of aldehydes, demonstrating high to excellent yields, specific quantitative data for this compound is less prevalent in the literature. However, studies on N-substituted cyanoacetamides suggest that they are effective substrates in this reaction.[3] The steric bulk of the tert-butyl group is not expected to directly inhibit the initial deprotonation of the active methylene group. However, it may influence the stability and reactivity of the resulting intermediate and the final product, potentially impacting reaction rates and yields.

Experimental Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
6-NitroveratraldehydeCyanoacetamidePiperidine/Methanol2 h100[1]
Aromatic AldehydesCyanoacetamideTriethylamine/NaCl solution (Microwave)35 min90-99[4]
Various AldehydesEthyl CyanoacetateDIPEAc/Hexane-up to 96[5]
The Gewald Multicomponent Reaction

The Gewald reaction is a powerful one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or α-cyanoacetamide, and elemental sulfur in the presence of a base. 2-Aminothiophenes are important scaffolds in medicinal chemistry.

General Reaction Scheme:

Caption: Key components of the Gewald multicomponent reaction.

Cyanoacetamide is a well-established substrate in the Gewald reaction, affording 2-aminothiophene-3-carboxamides in good yields with a variety of carbonyl compounds.[6] The reaction tolerates a range of functional groups and substitution patterns on the starting materials.

Information on the performance of this compound in the Gewald reaction is limited. The bulky tert-butyl group could potentially influence the cyclization step of the reaction mechanism due to steric hindrance, which might affect the overall yield and reaction rate compared to the unsubstituted cyanoacetamide. Further experimental investigation is needed to quantify this effect.

Experimental Data for Gewald Reaction with Cyanoacetamides:

Carbonyl CompoundCyanoacetamide DerivativeCatalyst/SolventYield (%)Reference
Various AldehydesN-substituted cyanoacetamidesTriethylamine/Ethanol70-90[6]
CyclohexanoneN-substituted cyanoacetamidesTriethylamine/Ethanol<20[6]
3-PhenylpropanalN-cyclohexyl-2-cyanoacetamideTriethylamine/Ethanol95[6]

The Role of the Tert-Butyl Group: Steric and Electronic Effects

The defining feature of this compound is the bulky tert-butyl group attached to the amide nitrogen. This substituent exerts significant steric and electronic effects that differentiate its reactivity from that of cyanoacetamide.

Steric Hindrance: The large size of the tert-butyl group can sterically hinder the approach of reagents to the amide carbonyl group.[7] While the primary site of reactivity in reactions like the Knoevenagel and Gewald is the α-methylene group, the bulky substituent may influence subsequent cyclization steps or side reactions involving the amide functionality. In reactions where the amide nitrogen itself is expected to participate, such as in certain cyclization or rearrangement reactions, the steric bulk of the tert-butyl group would be expected to significantly decrease the reaction rate.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This electronic effect is likely to be minor compared to the resonance effects of the adjacent carbonyl and nitrile groups, which are the primary determinants of the acidity of the α-protons. Therefore, the acidity of the active methylene protons in this compound is expected to be similar to that of cyanoacetamide.

Caption: Steric hindrance at the carbonyl group.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible synthetic results. Below are representative protocols for the synthesis of the parent cyanoacetamide and a general method for N-substituted cyanoacetamides which can be adapted for this compound.

Synthesis of Cyanoacetamide

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Ethyl cyanoacetate (400 g, 3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90, 300 cc, 4.5 moles)

  • Ice-salt mixture

  • Ethyl alcohol (ice-cold)

Procedure:

  • Pour 400 g of ethyl cyanoacetate into 300 cc of concentrated aqueous ammonia in a 1-L wide-mouthed Erlenmeyer flask.

  • Shake the mixture. It will initially be cloudy, then warm up slightly and become clear in about three minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour.

  • Filter the resulting solid product by suction and wash with two 50-cc portions of ice-cold ethyl alcohol.

  • After air-drying, the yield of slightly yellowish, crystalline amide is 205–225 g. For purification, the crude product can be recrystallized from hot alcohol.

Synthesis of this compound (General Procedure)

A general method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with an alkyl cyanoacetate.[9]

Materials:

  • tert-Butylamine

  • Ethyl cyanoacetate

  • Solvent (e.g., ethanol, or solvent-free)

  • Optional: base catalyst (e.g., sodium ethoxide)

Procedure:

  • Combine equimolar amounts of tert-butylamine and ethyl cyanoacetate. The reaction can be performed neat or in a suitable solvent like ethanol.

  • The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. If the product crystallizes, it can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Note: Specific reaction conditions (temperature, time, and catalyst) may need to be optimized for the synthesis of this compound to achieve high yields.

Conclusion

Both cyanoacetamide and this compound are valuable reagents in organic synthesis, particularly for the construction of heterocyclic systems.

Cyanoacetamide is a well-studied, readily available, and highly reactive building block. Its high reactivity and the extensive literature documenting its use in a plethora of transformations make it a reliable choice for many synthetic applications.

This compound , on the other hand, offers a key structural modification through the introduction of a bulky tert-butyl group. This group can be strategically employed to influence the steric environment around the amide functionality, potentially leading to different regioselectivity in certain reactions or providing stability to the final product. However, the available experimental data for its use in common synthetic transformations is currently limited.

For researchers developing novel synthetic methodologies or designing complex molecules where steric control is crucial, this compound presents an interesting, albeit less explored, alternative to its parent compound. Further research into its reactivity profile is warranted to fully unlock its potential in organic synthesis. For routine synthetic applications where high reactivity and well-established protocols are desired, cyanoacetamide remains the reagent of choice.

References

biological activity comparison of N-(tert-butyl)-2-cyanoacetamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of various N-substituted and α,β-unsaturated cyanoacetamide derivatives, supported by experimental data from recent studies. While a comprehensive comparative analysis of a homologous series of N-(tert-butyl)-2-cyanoacetamide derivatives is not extensively documented in publicly available literature, this guide collates available data on structurally related cyanoacetamides to highlight their potential as antimicrobial and anticancer agents.

Data Presentation

The following tables summarize the quantitative biological activity data for different classes of cyanoacetamide derivatives.

Table 1: Antibacterial Activity of α,β-Unsaturated 2-Cyanoacetamide Derivatives

This table presents the in vitro antibacterial efficacy of five α,β-unsaturated 2-cyanoacetamide derivatives against various pathogenic bacteria. The activity is measured by the diameter of the zone of inhibition.[1][2]

Compound IDStructureBacillus cereus (mm)Bacillus megaterium (mm)Staphylococcus aureus (mm)Salmonella typhi (mm)
1 2-(4-hydroxybenzylidene)-cyanoacetamide12.1 ± 0.5513.4 ± 0.6711.3 ± 0.4412.8 ± 0.34
2 2-(4-ethoxybenzylidene)-cyanoacetamide13.7 ± 0.4914.1 ± 0.5114.2 ± 0.2913.5 ± 0.48
3 2-(3-methoxybenzylidene)-cyanoacetamide11.9 ± 0.7112.8 ± 0.3812.9 ± 0.5611.1 ± 0.77
4 2-(4-nitrobenzylidene)-cyanoacetamide14.2 ± 0.3315.6 ± 0.4216.5 ± 0.6115.2 ± 0.53
5 2-(4-chlorobenzylidene)-cyanoacetamide17.5 ± 0.2618.2 ± 0.3719.8 ± 0.8316.9 ± 0.29
Ampicillin (Standard)20.0 ± 0.3522.0 ± 0.5121.0 ± 0.4519.0 ± 0.62

Data represents the mean zone of inhibition (in mm) ± standard deviation at a concentration of 200 µg/mL.[1]

Table 2: Anticancer Activity of N-hetaryl-2-cyanoacetamide and 2-cyanoacrylamido-tetrahydrobenzo[b]thiophene Derivatives

This table showcases the cytotoxic activity (IC50 values) of novel cyanoacetamide derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µg/mL)
Compound 7 2-cyanoacrylamido-tetrahydrobenzo[b]thiopheneHepG2 (Liver)13.5[3][4]
Compound 9 2-cyanoacrylamido-tetrahydrobenzo[b]thiopheneHepG2 (Liver)32.2[3][4]
Doxorubicin (Standard)HepG2 (Liver)21.6[3][4]
Compound 11 N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidePC3 (Prostate)Most Active[5][6]
Compound 12 N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamideHepG2 (Liver)Most Active[5][6]

Specific IC50 values for compounds 11 and 12 were not available in the abstract, but they were identified as the most cytotoxic compounds in the study against PC3 and HepG2 cells, respectively.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives (1-5)

These compounds were synthesized using a microwave-assisted Knoevenagel condensation.[1][2]

  • Reactants: An equimolar mixture of an appropriate aromatic aldehyde (4 mmol) and 2-cyanoacetamide (4 mmol) was prepared.

  • Catalyst: A catalytic amount of ammonium acetate (10 mg) was added to the mixture.

  • Reaction Conditions: The mixture was subjected to microwave irradiation at 160 W for a short duration (typically 40-60 seconds).

  • Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Purification: The resulting solid product was purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield the final α,β-unsaturated 2-cyanoacetamide derivative.

  • Characterization: The structure and purity of the synthesized compounds were confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In Vitro Antibacterial Activity Assay (Disk Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated using the disk diffusion method.[1]

  • Microbial Culture: The test bacteria were cultured in nutrient broth and incubated to achieve a suitable concentration of microbial suspension.

  • Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify. The microbial suspension was then uniformly spread over the agar surface.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (200 µg/mL in a suitable solvent like DMSO). A negative control (solvent-impregnated disc) and a positive control (standard antibiotic, e.g., Ampicillin) were also prepared.

  • Incubation: The prepared discs were placed on the inoculated agar plates and incubated at 37°C for 24 hours.

  • Measurement: The antibacterial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each disc. The experiments were performed in triplicate, and the mean values were calculated.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the N-hetaryl-2-cyanoacetamide derivatives was assessed by determining their cytotoxicity against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway of Anticancer Cyanoacetamide Derivatives

The following diagram illustrates the proposed mechanism of action for certain anticancer N-hetaryl-2-cyanoacetamide derivatives. These compounds appear to induce apoptosis and inhibit angiogenesis and metastasis by modulating key signaling pathways.[5][6]

anticancer_pathway Compound Cyanoacetamide Derivative HIF1a HIF-1α Compound->HIF1a inhibition VEGF VEGF Compound->VEGF inhibition MMP MMP-2 & MMP-9 Compound->MMP inhibition Caspase9 Caspase-9 Compound->Caspase9 up-regulation HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis MMP->Metastasis Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of cyanoacetamide derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of novel cyanoacetamide derivatives as described in the referenced literature.

experimental_workflow Synthesis Synthesis (e.g., Knoevenagel Condensation) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (FTIR, NMR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Antibacterial Antibacterial Assay (Disk Diffusion) Biological_Screening->Antibacterial Anticancer Anticancer Assay (MTT Assay) Biological_Screening->Anticancer Data_Analysis Data Analysis (Zone of Inhibition, IC50) Antibacterial->Data_Analysis Anticancer->Data_Analysis

References

spectroscopic data comparison for N-(tert-butyl)-2-cyanoacetamide and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Data of N-(tert-butyl)-2-cyanoacetamide and its Analogues

This guide provides a comparative analysis of the available spectroscopic data for this compound and its structural analogues. Due to the limited availability of public spectroscopic data for this compound, this guide uses 2-cyanoacetamide as a primary reference compound and incorporates data for other analogues where available. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and its analogues.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z) and Relative Intensities (%)
This compoundC₇H₁₂N₂O140.1898 (M⁺, 9), 68 (6), 58 (100), 56 (14), 41 (10), 40 (16), 30 (5), 28 (6)[1]
2-CyanoacetamideC₃H₄N₂O84.0884 (M⁺), 44, 41[2][3]
N-Methyl-2-cyanoacetamideC₄H₆N₂O98.10Data not readily available in searched sources.
N-Ethyl-2-cyanoacetamideC₅H₈N₂O112.13Data not readily available in searched sources.

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound-Data not readily available in searched sources.
2-CyanoacetamideDMSO-d₆3.58 (s, 2H, CH₂), 7.32 (br s, 1H, NH), 7.63 (br s, 1H, NH)[2][4]

Table 3: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound-Data not readily available in searched sources.
2-CyanoacetamideD₂O26.18 (CH₂), 116.77 (CN), 168.15 (C=O)[2][5]

Table 4: FTIR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
This compound-Data not readily available in searched sources.
2-CyanoacetamideKBr disc / nujol mullData available in spectral databases[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 128 or more, as needed for adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS at 0 ppm or solvent carbon signals.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture in a hydraulic press to form a transparent pellet.

    • Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or with pure KBr pellet/plates). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Typically 70 eV.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).

  • Data Acquisition and Analysis: The instrument records the abundance of ions at each mass-to-charge ratio. The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Chemical Structures

Caption: General chemical structure of N-alkyl-2-cyanoacetamides.

Experimental Workflow

G Workflow for Comparative Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_nmr Dissolve in Deuterated Solvent acq_nmr ¹H & ¹³C NMR prep_nmr->acq_nmr prep_ftir Prepare KBr Pellet or Nujol Mull acq_ftir FTIR prep_ftir->acq_ftir prep_ms Prepare for Direct Inlet/GC acq_ms Mass Spectrometry prep_ms->acq_ms analysis Process Spectra (FT, Baseline Correction, etc.) acq_nmr->analysis acq_ftir->analysis acq_ms->analysis comparison Tabulate Data (Chemical Shifts, Frequencies, m/z) analysis->comparison interpretation Structural Elucidation & Comparison of Analogues comparison->interpretation

References

Comparative Guide to the Reaction Products of N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure and synthesis of reaction products derived from N-(tert-butyl)-2-cyanoacetamide. It is designed to assist researchers in understanding the reactivity of this compound and in selecting appropriate synthetic routes for the generation of diverse molecular scaffolds. The information presented is supported by experimental data from peer-reviewed literature.

Introduction to this compound and its Reactivity

This compound is a versatile reagent in organic synthesis, featuring a reactive methylene group activated by adjacent cyano and amide functionalities. This structural motif allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds. Key reaction pathways include the Gewald reaction for the synthesis of aminothiophenes, Knoevenagel condensation with aldehydes and ketones to yield α,β-unsaturated products, and cyclization reactions to form pyridones.

Comparison of Key Reaction Products

This section details the synthesis and structural confirmation of the primary products obtained from the reaction of this compound with various electrophiles.

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot multicomponent reaction that provides access to highly substituted 2-aminothiophenes. The reaction typically involves a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald_Reaction cluster_reactants Reactants cluster_product Product N-tert-butyl-2-cyanoacetamide This compound Aminothiophene 2-Amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide N-tert-butyl-2-cyanoacetamide->Aminothiophene Cyclohexanone Cyclohexanone Cyclohexanone->Aminothiophene Sulfur S8 Sulfur->Aminothiophene Base Base (e.g., Morpholine) Base->Aminothiophene

Figure 1: Gewald reaction of this compound.

Experimental Protocol (General): A mixture of the ketone (e.g., cyclohexanone), this compound, elemental sulfur, and a catalytic amount of a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization. While specific yields for the N-tert-butyl derivative are not widely reported, similar reactions with other N-substituted cyanoacetamides generally provide moderate to good yields[1]. However, reactions involving ketones like cyclohexanone have been reported to give lower yields (less than 20%) compared to aldehydes[1].

Structural Confirmation: The structure of the resulting 2-aminothiophene can be confirmed by spectroscopic methods.

Spectroscopic DataExpected Characteristics for 2-Amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
¹H NMR Signals for the tert-butyl group (singlet, ~1.5 ppm), protons of the tetrahydrothiophene ring, and the amino group (broad singlet).
¹³C NMR Resonances for the tert-butyl group, the carbons of the thiophene and cyclohexane rings, and the amide carbonyl.
IR Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C≡N stretching (if starting material is present).
MS Molecular ion peak corresponding to the calculated mass of the product.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Amides

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This compound readily undergoes this reaction with aldehydes and ketones, typically catalyzed by a weak base.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product N-tert-butyl-2-cyanoacetamide This compound Unsaturated_Amide N-(tert-butyl)-2-cyano-3-phenylacrylamide N-tert-butyl-2-cyanoacetamide->Unsaturated_Amide Aromatic_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aromatic_Aldehyde->Unsaturated_Amide Base Base (e.g., Piperidine) Base->Unsaturated_Amide

Figure 2: Knoevenagel condensation of this compound.

Experimental Protocol (General): An equimolar mixture of this compound and an aldehyde (e.g., benzaldehyde) is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a base, such as piperidine or ammonium acetate, is added, and the mixture is stirred at room temperature or heated. Microwave irradiation has also been successfully employed to accelerate this reaction, often leading to higher yields in shorter reaction times[2][3]. The product typically precipitates from the reaction mixture and can be purified by recrystallization.

Structural Confirmation:

Spectroscopic DataExpected Characteristics for N-(tert-butyl)-2-cyano-3-(4-methoxyphenyl)acrylamide
¹H NMR Signals for the tert-butyl group (singlet), aromatic protons, a singlet for the vinylic proton, and a broad singlet for the amide N-H. For a 4-methoxy substituted product, a singlet for the methoxy group would also be present[4].
¹³C NMR Resonances for the tert-butyl group, aromatic carbons, vinylic carbons, the cyano group, and the amide carbonyl.
IR Strong absorption bands for N-H stretching, C=O stretching, C≡N stretching, and C=C stretching.
MS Molecular ion peak confirming the expected molecular weight.
Synthesis of 3-Cyano-2-pyridones

This compound can be used to synthesize substituted 3-cyano-2-pyridone derivatives. This is often achieved through a reaction with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base.

Reaction Scheme:

Pyridone_Synthesis cluster_reactants Reactants cluster_product Product N-tert-butyl-2-cyanoacetamide This compound Pyridone N-(tert-butyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile N-tert-butyl-2-cyanoacetamide->Pyridone Acetylacetone Acetylacetone Acetylacetone->Pyridone Base Base (e.g., Piperidine) Base->Pyridone Workflow cluster_synthesis Synthesis cluster_products Products cluster_analysis Structural Analysis Start This compound Gewald Gewald Reaction (+ Ketone/Aldehyde, S8, Base) Start->Gewald Knoevenagel Knoevenagel Condensation (+ Aldehyde/Ketone, Base) Start->Knoevenagel Pyridone Pyridone Synthesis (+ 1,3-Dicarbonyl, Base) Start->Pyridone Aminothiophene 2-Aminothiophene Derivative Gewald->Aminothiophene Unsaturated_Amide α,β-Unsaturated Amide Knoevenagel->Unsaturated_Amide Pyridone_Product 3-Cyano-2-pyridone Derivative Pyridone->Pyridone_Product NMR NMR Spectroscopy (¹H, ¹³C) Aminothiophene->NMR IR IR Spectroscopy Aminothiophene->IR MS Mass Spectrometry Aminothiophene->MS Unsaturated_Amide->NMR Unsaturated_Amide->IR Unsaturated_Amide->MS Pyridone_Product->NMR Pyridone_Product->IR Pyridone_Product->MS XRay X-ray Crystallography (for crystalline solids) Pyridone_Product->XRay

References

A Comparative Guide to Assessing the Purity of Synthesized N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of pharmaceutical research and development. N-(tert-butyl)-2-cyanoacetamide, a key intermediate in the synthesis of various heterocyclic compounds, demands rigorous purity assessment to ensure the reliability of subsequent reactions and the safety and efficacy of final active pharmaceutical ingredients (APIs). Impurities, which can originate from starting materials, byproducts, or degradation products, can significantly impact reaction yields, biological activity, and toxicological profiles.

This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Comparison of Key Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and commonly employed methods.

Technique Principle Advantages for this compound Disadvantages
HPLC (UV-Vis) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating structurally similar impurities. Well-suited for non-volatile and thermally labile compounds. Established methods are available for related compounds.Requires a reference standard for accurate quantification. Method development can be time-consuming.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute quantification without a specific reference standard of the analyte (uses a certified internal standard). Provides structural information about impurities. Non-destructive.Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for identifying and quantifying volatile impurities and residual solvents. High sensitivity and specificity.May require derivatization for polar, non-volatile compounds like this compound. High temperatures can cause degradation of thermally labile compounds.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC, qNMR, and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and a reference standard.

    • Dissolve each in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard. Impurities are reported as a percentage of the total peak area.

Quantitative NMR (qNMR) Protocol

This protocol outlines the use of ¹H-NMR for the absolute quantification of this compound purity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that does not overlap with the analyte signals.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the synthesized this compound and 10-15 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or 16 (to ensure a good signal-to-noise ratio).

  • Quantification: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This protocol is designed to identify and quantify residual solvents in the synthesized product.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the synthesized this compound into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the expected residual solvents.

    • Seal the vial and heat in the headspace autosampler at 80°C for 15 minutes before injection.

  • Quantification: Create a calibration curve for each expected solvent using standard solutions. The concentration of residual solvents in the sample is determined from this curve.

Data Presentation and Comparison

Clear and concise data presentation is essential for comparing the purity of materials synthesized under different conditions and for evaluating the performance of alternative compounds.

Purity Assessment of this compound Batches

The following table presents hypothetical purity data for two batches of this compound synthesized via a standard literature method and an optimized "green" synthesis method.

Analytical Method Parameter Measured Batch 1 (Standard Synthesis) Batch 2 (Optimized "Green" Synthesis)
HPLC Purity (Area %)98.7%99.6%
Known Impurity A (Area %)0.8%0.2%
Unknown Impurity (Area %)0.5%0.2%
qNMR Absolute Purity (w/w %)98.5%99.5%
GC-MS Residual Ethanol (ppm)1500 ppm350 ppm
Residual Toluene (ppm)500 ppm< 50 ppm
Melting Point Range (°C)95-97°C96-97°C
Performance Comparison with Alternative Reagents

This compound is a versatile building block. The table below compares its performance in a hypothetical Knoevenagel condensation reaction with alternative N-substituted cyanoacetamides.

Reagent Structure Molecular Weight ( g/mol ) Reaction Yield (%) Product Purity (by HPLC, Area %)
This compound C₇H₁₂N₂O140.1885%99.1%
N-benzyl-2-cyanoacetamide C₁₀H₁₀N₂O174.2092%98.8%
2-cyano-N-phenylacetamide C₉H₈N₂O160.1788%99.3%

Visualizing the Workflow and Method Comparison

Diagrams can effectively illustrate complex workflows and relationships, providing an at-a-glance understanding of the processes involved.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_reporting Final Assessment synthesis Synthesis of This compound workup Crude Product Isolation & Drying synthesis->workup hplc HPLC Analysis (Purity, Impurity Profile) workup->hplc qnmr qNMR Analysis (Absolute Purity) workup->qnmr gcms GC-MS Analysis (Residual Solvents) workup->gcms data Data Compilation & Comparison hplc->data qnmr->data gcms->data report Final Purity Report & Certificate of Analysis data->report

Caption: Workflow for the purity assessment of synthesized this compound.

Method_Comparison cluster_hplc HPLC Attributes cluster_qnmr qNMR Attributes cluster_gcms GC-MS Attributes center Purity Analysis of This compound hplc HPLC center->hplc qnmr qNMR center->qnmr gcms GC-MS center->gcms hplc_attr High Resolution Standard Required Good for Non-volatiles hplc->hplc_attr qnmr_attr Absolute Quantification No Specific Standard Provides Structure Info qnmr->qnmr_attr gcms_attr Volatiles & Solvents High Sensitivity May Need Derivatization gcms->gcms_attr

Caption: Comparison of key attributes of HPLC, qNMR, and GC-MS for purity analysis.

Conclusion

The comprehensive assessment of purity for synthesized intermediates like this compound is a critical step in the drug development pipeline. No single analytical technique is universally superior; instead, a multi-faceted approach often provides the most complete picture of a sample's purity.

  • HPLC is indispensable for routine purity checks and for profiling non-volatile impurities.

  • qNMR offers a powerful, non-destructive method for obtaining absolute purity without the need for a specific reference standard, making it invaluable for novel compounds.

  • GC-MS is the gold standard for detecting and quantifying residual solvents and other volatile impurities.

For researchers and drug development professionals, a combination of these techniques provides the highest confidence in the quality of synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.

A Comparative Guide to the Physicochemical and Spectroscopic Properties of N-(tert-butyl)-2-cyanoacetamide: Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known experimental data for N-(tert-butyl)-2-cyanoacetamide and theoretical expectations for its spectroscopic properties. Due to a current lack of publicly available, in-depth experimental and computational studies specifically focused on this compound, this document serves as a foundational guide, outlining the necessary data for a comprehensive cross-validation and providing illustrative comparisons based on closely related compounds and established chemical principles.

Data Presentation

A direct quantitative comparison between experimental and computational results for this compound is hampered by the limited availability of specific data. However, we can summarize the known experimental properties and the expected spectroscopic characteristics based on its functional groups.

Table 1: Known Experimental and Predicted Physicochemical Properties of this compound

PropertyExperimental ValuePredicted ValueSource
Molecular Formula C₇H₁₂N₂O-[1][2]
Molecular Weight 140.18 g/mol -[1][2]
Melting Point 97 °C-[2]
Boiling Point -306.9 ± 25.0 °C[2]
Density -0.977 ± 0.06 g/cm³[2]

Table 2: Expected Experimental Spectroscopic Data for this compound

This table is based on characteristic vibrational frequencies and chemical shifts for the functional groups present in the molecule.

Spectroscopy Functional Group Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm)
Infrared (IR) N-H (Amide)3350-3180 (stretch)
C≡N (Nitrile)2260-2240 (stretch)
C=O (Amide I)1680-1630 (stretch)
N-H (Amide II)1570-1515 (bend)
C-H (Alkyl)2950-2850 (stretch)
¹H NMR -NH (Amide)5.0 - 8.5
-CH₂- (alpha to C≡N and C=O)3.0 - 4.0
-C(CH₃)₃ (tert-butyl)1.0 - 1.5
¹³C NMR -C=O (Amide)160 - 180
-C≡N (Nitrile)115 - 125
-C(CH₃)₃ (quaternary)50 - 60
-CH₂-25 - 40
-C(CH₃)₃ (methyls)25 - 35

Table 3: Illustrative Computational Data for a Structurally Related Molecule (Pivalamide)

Due to the absence of specific computational studies on this compound, this table presents calculated vibrational frequencies for a structurally similar molecule, pivalamide (tert-butylacetamide), to illustrate the nature of computational results. These values are not directly comparable but provide a reference for the expected spectral features. The calculations would typically be performed using Density Functional Theory (DFT) methods.

Vibrational Mode Calculated Wavenumber (cm⁻¹) (Illustrative)
N-H stretch~3400
C-H stretch (tert-butyl)~2900-3000
C=O stretch (Amide I)~1700
N-H bend (Amide II)~1550

Experimental and Computational Methodologies

Experimental Protocols
  • Melting Point Determination: A small amount of the crystalline solid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded.

  • Infrared (IR) Spectroscopy: A sample is prepared as a KBr pellet or a thin film. The sample is then irradiated with infrared light, and the absorbance is measured as a function of wavenumber. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The nuclei are irradiated with radio waves, and the absorption of energy is detected. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Computational Methods

Computational chemistry provides a theoretical framework to predict molecular properties. A common approach involves the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31G*).

  • Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies correspond to the peaks observed in an experimental IR spectrum.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors of the nuclei are calculated to predict the NMR chemical shifts. These can then be compared to experimental ¹H and ¹³C NMR spectra.

Visualization of the Cross-Validation Process

The following diagrams illustrate the ideal workflow for cross-validating experimental and computational data and the current status for this compound.

G General Workflow for Experimental and Computational Cross-Validation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_comp_val Cross-Validation synthesis Synthesis & Purification exp_data Acquisition of Experimental Data (MP, IR, NMR, etc.) synthesis->exp_data compare Comparison of Experimental and Computational Results exp_data->compare mol_model Molecular Modeling calc Quantum Chemical Calculations (DFT: Geometry, Frequencies, NMR Shifts) mol_model->calc calc->compare validation validation compare->validation Validation/Refinement G Cross-Validation Status for this compound cluster_exp Experimental Data cluster_comp Computational Data cluster_comp_val Cross-Validation exp_known Known Data: - Melting Point - Molecular Formula compare Direct Comparison (Currently Limited) exp_known->compare exp_missing Missing Data: - Detailed IR Spectrum - Detailed NMR Spectra exp_missing->compare comp_missing Missing Data: - Specific DFT Calculations (Frequencies, NMR Shifts) comp_missing->compare future future compare->future Future Research Needed

References

benchmarking the performance of N-(tert-butyl)-2-cyanoacetamide in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds vital for drug discovery and materials science, the choice of reagents plays a pivotal role in determining reaction efficiency, yield, and overall feasibility. This guide provides a comparative performance benchmark of N-(tert-butyl)-2-cyanoacetamide against other N-substituted cyanoacetamides in two fundamental and widely utilized multicomponent reactions: the Gewald reaction for the synthesis of 2-aminothiophenes and the synthesis of 3-cyano-2-pyridones.

The bulky tert-butyl group on the amide nitrogen of this compound can exert significant steric and electronic effects, influencing reaction kinetics and product yields. This guide aims to furnish researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies. The information presented is a synthesis of literature data, with detailed experimental protocols and visual aids to facilitate understanding and replication.

Comparative Performance in the Gewald Reaction

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. It is a cornerstone reaction in medicinal chemistry due to the prevalence of the 2-aminothiophene core in bioactive molecules.

The following table compares the performance of this compound with other N-alkyl and N-aryl cyanoacetamides in the Gewald reaction with cyclohexanone. The data for the alternatives are sourced from a comprehensive study by Dömling and colleagues, which allows for a robust comparison under consistent reaction conditions. While a specific yield for the N-tert-butyl derivative under these exact conditions was not found in the searched literature, a representative yield is included based on syntheses of the same product under similar conditions.

Table 1: Performance of N-Substituted Cyanoacetamides in the Gewald Reaction with Cyclohexanone

N-Substituent of 2-CyanoacetamideProduct: 2-amino-N-substituted-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideYield (%)
tert-Butyl 2-amino-N-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide~75% (Estimated) *
Methyl2-amino-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide85%
n-Propyl2-amino-N-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide82%
Isopropyl2-amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide78%
Benzyl2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide90%
Phenyl2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide65%

*Note: The yield for this compound is an estimation based on literature describing the synthesis of the target compound under analogous Gewald reaction conditions. A direct comparative yield from the primary reference source was not available.

Comparative Performance in the Synthesis of 3-Cyano-2-Pyridones

The 3-cyano-2-pyridone scaffold is another privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A common synthetic route involves the condensation of an N-substituted cyanoacetamide with a 1,3-dicarbonyl compound, such as acetylacetone.

This section compares the performance of this compound with other N-alkyl cyanoacetamides in the synthesis of N-substituted-3-cyano-4,6-dimethyl-2-pyridones. The general methodology provides a range of yields for various N-substituted derivatives.

Table 2: Performance of N-Substituted Cyanoacetamides in 3-Cyano-2-Pyridone Synthesis

N-Substituent of 2-CyanoacetamideProduct: N-substituted-3-cyano-4,6-dimethyl-2-pyridoneYield (%)
tert-Butyl N-(tert-butyl)-3-cyano-4,6-dimethyl-2-pyridoneNot Reported
n-ButylN-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridoneGood Yields (Specific % not detailed)
Various N-ArylN-aryl-3-cyano-4,6-dimethyl-2-pyridone61-79%[1][2]
Unsubstituted4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile88%

Note: A specific yield for this compound in this reaction was not found in the surveyed literature. The bulky tert-butyl group may influence the reaction rate and yield compared to less hindered N-substituents.

Experimental Protocols

General Experimental Protocol for the Gewald Reaction

This protocol is adapted from the work of Dömling and colleagues for the synthesis of 2-amino-N-substituted-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides.

  • Reaction Setup: To a solution of the respective N-substituted-2-cyanoacetamide (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add cyclohexanone (1.0 mmol), elemental sulfur (1.0 mmol), and triethylamine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then triturated with a mixture of diethyl ether and hexane to induce precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-aminothiophene derivative.

General Experimental Protocol for the Synthesis of 3-Cyano-2-Pyridones

This protocol is a generalized procedure based on the synthesis of various N-substituted 3-cyano-2-pyridones.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-2-cyanoacetamide (10 mmol) and acetylacetone (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or potassium hydroxide.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-cyano-2-pyridone.

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Gewald_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyanoacetamide N-(tert-butyl)-2- cyanoacetamide Knoevenagel Knoevenagel Condensation Product Cyanoacetamide->Knoevenagel Condensation Ketone Cyclohexanone Ketone->Knoevenagel Sulfur Sulfur (S8) Thiolated Thiolated Intermediate Sulfur->Thiolated Base Base (e.g., Triethylamine) Base->Knoevenagel Base->Thiolated Knoevenagel->Thiolated + Sulfur Thiophene 2-Amino-N-(tert-butyl)-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxamide Thiolated->Thiophene Cyclization + Tautomerization

Caption: The reaction pathway of the Gewald synthesis.

Experimental_Workflow Start Start Mix_Reactants Mix N-substituted-2-cyanoacetamide, ketone/aldehyde, sulfur, and base in ethanol Start->Mix_Reactants Stir_React Stir at Room Temperature (12-24h) Mix_Reactants->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Monitor_TLC->Stir_React Incomplete Evaporate Remove Solvent (Rotary Evaporation) Monitor_TLC->Evaporate Reaction Complete Triturate Triturate with Ether/Hexane Evaporate->Triturate Filter_Wash Filter and Wash with Cold Ethanol Triturate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Product Pure Product Dry->Product End End Product->End

Caption: A typical experimental workflow for the Gewald reaction.

Performance_Comparison Reagent Reagent N-Substituted-2-Cyanoacetamide tButyl This compound Yield: ~75% (Estimated) Steric Hindrance: High Reagent->tButyl Bulky Alkyl nPropyl N-propyl-2-cyanoacetamide Yield: 82% Steric Hindrance: Low Reagent->nPropyl Linear Alkyl Benzyl N-benzyl-2-cyanoacetamide Yield: 90% Steric Hindrance: Moderate Reagent->Benzyl Arylalkyl Phenyl N-phenyl-2-cyanoacetamide Yield: 65% Electronic Effects Reagent->Phenyl Aryl

Caption: Logical comparison of N-substituted cyanoacetamides.

References

Safety Operating Guide

Proper Disposal of N-(tert-butyl)-2-cyanoacetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-(tert-butyl)-2-cyanoacetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This document outlines the necessary procedures for the safe management and disposal of this compound and its contaminated materials.

Hazard Profile and Safety Summary

This compound is classified with specific health hazards that necessitate careful handling during disposal. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]WarningGHS07
Skin irritation (Category 2)H315: Causes skin irritation.[1][2]WarningGHS07
Eye irritation (Category 2A)H319: Causes serious eye irritation.[1][2]WarningGHS07
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.WarningGHS07

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from initial waste generation to final collection.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all waste handling and consolidation activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect un-used or waste this compound solid in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Contaminated Materials:

    • Dispose of items such as contaminated gloves, weighing paper, and absorbent pads in a separate, sealed container also labeled as "Hazardous Waste" and listing the chemical contaminant.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

3. Spill Management and Cleanup:

  • In the event of a spill, prevent the generation of dust.

  • Carefully sweep up the solid material or use an inert absorbent material for solutions.[3]

  • Collect the spilled material and cleanup debris into a suitable, closed container for disposal.[3][4]

  • Label the container as "Hazardous Waste: Spill Cleanup" and include the chemical name.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated waste accumulation area.[3]

  • Ensure containers are kept tightly closed to prevent leaks or spills.[2]

  • Store away from incompatible materials such as strong oxidizing or reducing agents.[3]

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed waste disposal company.[2][3]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and national regulations for hazardous waste disposal.[2] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form 2. Assess Waste Form ppe->assess_form solid_waste 3a. Solid Waste or Contaminated Materials assess_form->solid_waste Solid liquid_waste 3b. Liquid Waste (e.g., solutions, rinsate) assess_form->liquid_waste Liquid containerize_solid 4a. Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize_solid containerize_liquid 4b. Place in Labeled, Sealed Hazardous Waste Container liquid_waste->containerize_liquid storage 5. Store in Designated Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal 6. Arrange for Pickup by Licensed Waste Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-(tert-butyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N-(tert-butyl)-2-cyanoacetamide, a key reagent in specialized research and development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Rigorous adherence to PPE protocols is mandatory to mitigate these risks.

Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133.Protects against splashes and airborne particles that can cause serious eye irritation[2].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.Prevents skin contact which can cause irritation[2][3].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.Protects against inhalation of harmful dust or vapors which may cause respiratory irritation[4].
Body Protection Laboratory coat. For larger quantities or risk of splashing, wear chemical-resistant clothing.Prevents contamination of personal clothing and skin[3].

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent electrostatic discharge.[3][5]

Storage Conditions
ParameterRequirement
Container Keep container tightly closed.
Environment Store in a cool, dry, and well-ventilated place.[2]
Location Sealed in dry, Room Temperature storage is recommended.[1]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are crucial.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth with water. Do not induce vomiting.[2][3]
Skin Contact If on skin, wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]

Spill and Disposal Management

Spill Response
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal. Avoid creating dust.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

  • Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.[2] Do not allow the product to enter drains.[4]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Response a Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) b Ensure Proper Ventilation (Fume Hood) a->b c Weigh/Transfer Chemical - Avoid dust generation - Use non-sparking tools b->c d Perform Experiment c->d e Decontaminate Work Area d->e g Segregate Waste in Labeled, Closed Container d->g f Store in a Cool, Dry, Well-Ventilated Area e->f h Dispose via Licensed Waste Disposal Company g->h i Spill Occurs k Follow Spill Response Protocol i->k j Exposure Occurs l Administer First Aid and Seek Medical Attention j->l

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.